Protac-O4I2
Description
Structure
3D Structure
Properties
Molecular Formula |
C29H29ClN6O5S |
|---|---|
Molecular Weight |
609.1 g/mol |
IUPAC Name |
2-(4-chloroanilino)-N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C29H29ClN6O5S/c30-17-8-10-18(11-9-17)33-29-34-21(16-42-29)25(38)32-15-4-2-1-3-14-31-20-7-5-6-19-24(20)28(41)36(27(19)40)22-12-13-23(37)35-26(22)39/h5-11,16,22,31H,1-4,12-15H2,(H,32,38)(H,33,34)(H,35,37,39) |
InChI Key |
UWYLVQJEOCYCEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCNC(=O)C4=CSC(=N4)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Protac-O4I2 for SF3B1 Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action for Protac-O4I2, a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Splicing Factor 3B Subunit 1 (SF3B1). This compound represents a novel therapeutic strategy by hijacking the ubiquitin-proteasome system to eliminate SF3B1, a protein frequently mutated in various cancers. This document details the core mechanism, presents key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of the associated pathways and workflows.
Core Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to the target protein, SF3B1, and an E3 ubiquitin ligase, Cereblon (CRBN)[1][2]. This binding induces the formation of a ternary complex between SF3B1, this compound, and CRBN. The formation of this complex brings SF3B1 into close proximity to the E3 ligase machinery, leading to the polyubiquitination of SF3B1. The polyubiquitin chain acts as a signal for the 26S proteasome, which recognizes and subsequently degrades the tagged SF3B1 protein. The degradation of SF3B1 disrupts its function in pre-mRNA splicing, ultimately leading to cell cycle arrest and apoptosis in cancer cells dependent on SF3B1.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency in degrading SF3B1 and inhibiting cell proliferation.
Table 1: In Vitro Degradation of SF3B1 by this compound
| Cell Line | Construct | Parameter | Value | Reference |
| K562 | FLAG-SF3B1 | IC50 | 0.244 µM | [1][2] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Genotype | Parameter | Value (nM) | Reference |
| K562 | Wild-Type (WT) | IC50 | 228 | [1] |
| K562 | SF3B1 Overexpression (OE) | IC50 | 63 | |
| K562 | SF3B1 K700E Mutant | IC50 | 90 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture
K562 cells (wild-type, SF3B1-overexpressing, and SF3B1-K700E mutant) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for SF3B1 Degradation
-
Cell Treatment: Seed K562 cells at a density of 1 x 10^6 cells/well in a 6-well plate. Treat the cells with varying concentrations of this compound or DMSO as a vehicle control for the desired time points.
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against SF3B1 or FLAG-tag overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Cell Viability Assay
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000 cells/well.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 values using a non-linear regression analysis.
Signaling Pathways and Logical Relationships
The degradation of SF3B1 by this compound has downstream consequences that ultimately lead to apoptosis in cancer cells. The following diagram illustrates the proposed signaling pathway.
Conclusion
This compound is a potent and selective degrader of SF3B1. Its mechanism of action, involving the recruitment of the CRBN E3 ligase to induce proteasomal degradation of SF3B1, has been well-characterized. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers working with this compound and in the broader field of targeted protein degradation. The ability of this compound to induce apoptosis in cancer cells highlights its potential as a therapeutic agent.
References
Technical Guide: The Role of Protac-O4I2 in Inducing Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This technical guide provides an in-depth analysis of Protac-O4I2, a novel PROTAC that has demonstrated significant potential in inducing apoptosis in cancer cells through the targeted degradation of Splicing Factor 3B Subunit 1 (SF3B1). This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and workflows.
Core Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to SF3B1 and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). This dual binding facilitates the formation of a ternary complex between SF3B1 and CRBN, leading to the ubiquitination of SF3B1 and its subsequent degradation by the proteasome. The degradation of SF3B1, a critical component of the spliceosome, disrupts mRNA splicing, ultimately triggering the intrinsic apoptotic pathway in cancer cells.
Quantitative Data Summary
The efficacy of this compound in inhibiting cell proliferation and inducing the degradation of its target protein has been quantified in various studies. The following table summarizes the key in vitro data for this compound in the K562 chronic myelogenous leukemia cell line.
| Cell Line | Genotype | Parameter | Value | Reference |
| K562 | Wild-Type (WT) | Anti-proliferation IC50 | 228 nM | [1] |
| K562 | SF3B1 Overexpression (OE) | Anti-proliferation IC50 | 63 nM | [1] |
| K562 | SF3B1 K700E Mutant | Anti-proliferation IC50 | 90 nM | [1] |
| K562 | Wild-Type (WT) | FLAG-SF3B1 Degradation IC50 | 244 nM | [1] |
Signaling Pathway of this compound-Induced Apoptosis
The degradation of SF3B1 by this compound initiates a cascade of events culminating in programmed cell death. The following diagram illustrates the key steps in this signaling pathway.
Caption: this compound mechanism of action leading to apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the pro-apoptotic role of this compound in cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound's anti-proliferative effect.
Materials:
-
K562 cells (or other cancer cell lines of interest)
-
RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed K562 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for the quantitative analysis of apoptosis induction by this compound using flow cytometry.
Materials:
-
K562 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed K562 cells in a 6-well plate at a density of 2 x 10⁵ cells/well.
-
Treat the cells with various concentrations of this compound (e.g., 0, 100, 250, 500 nM) for 48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis of Apoptosis Markers
This protocol is for detecting the expression levels of key apoptosis-related proteins.
Materials:
-
K562 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat K562 cells with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C (dilutions as per manufacturer's recommendation).
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the key experimental procedures described above.
Caption: Workflow for the MTT-based cell viability assay.
Caption: Workflow for Annexin V/PI apoptosis analysis.
Caption: General workflow for Western blot analysis.
Conclusion
This compound demonstrates a potent and selective mechanism for inducing apoptosis in cancer cells by targeting SF3B1 for degradation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising PROTAC. The provided methodologies offer a standardized framework for evaluating the efficacy of this compound and similar targeted protein degraders in preclinical cancer models.
References
An In-Depth Technical Guide to the Protac-O4I2-CRBN Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between Protac-O4I2 and the E3 ubiquitin ligase Cereblon (CRBN). This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the splicing factor 3B subunit 1 (SF3B1), a protein implicated in various cancers. This guide details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound functions by hijacking the ubiquitin-proteasome system to selectively degrade SF3B1.[1] It is a heterobifunctional molecule composed of a ligand that binds to SF3B1 (derived from the 2-aminothiazole derivative O4I2) and a ligand that recruits the E3 ubiquitin ligase CRBN (derived from thalidomide), connected by a chemical linker.[1][2]
The binding of this compound to both SF3B1 and CRBN brings these two proteins into close proximity, forming a ternary complex.[1] This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme associated with the CRL4-CRBN complex to lysine residues on the surface of SF3B1. The resulting polyubiquitinated SF3B1 is then recognized and degraded by the 26S proteasome.[1] This targeted degradation of SF3B1 leads to downstream effects, including the induction of apoptosis in cancer cells.
Quantitative Data
While direct quantitative data on the binding affinity (e.g., Kd) of this compound to CRBN from biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) is not publicly available in the reviewed literature, the cellular potency of this compound has been characterized.
Table 1: Cellular Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (SF3B1 Degradation) | K562 | 0.244 µM | |
| IC50 (Anti-proliferation) | K562 (WT) | 228 nM | |
| IC50 (Anti-proliferation) | K562 (SF3B1 OE) | 63 nM | |
| IC50 (Anti-proliferation) | K562 (SF3B1 K700E) | 90 nM |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the this compound-CRBN interaction and its consequences. These protocols are based on the primary literature describing this compound and standard laboratory procedures for similar assays.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol aims to demonstrate the formation of the SF3B1-Protac-O4I2-CRBN ternary complex in cells.
Materials:
-
K562 cells
-
This compound
-
DMSO (vehicle control)
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors)
-
Anti-CRBN antibody
-
Anti-SF3B1 antibody
-
Control IgG
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., Co-IP Lysis Buffer with reduced detergent concentration)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Cell Treatment: Treat K562 cells with the desired concentration of this compound or DMSO for the indicated time (e.g., 4-6 hours).
-
Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in Co-IP Lysis Buffer on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Pre-clearing: Add control IgG and Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Immunoprecipitation: Pellet the beads and transfer the pre-cleared lysate to a new tube. Add the anti-CRBN antibody and incubate overnight at 4°C on a rotator.
-
Complex Capture: Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.
-
Washing: Pellet the beads and wash them three times with Wash Buffer.
-
Elution: Resuspend the beads in Elution Buffer and boil at 95°C for 5-10 minutes to elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted samples by western blotting using anti-SF3B1 and anti-CRBN antibodies. An increased amount of SF3B1 in the this compound-treated sample compared to the control indicates ternary complex formation.
Western Blot for SF3B1 Degradation
This protocol is used to quantify the degradation of SF3B1 induced by this compound.
Materials:
-
K562 cells
-
This compound
-
DMSO (vehicle control)
-
RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-SF3B1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat K562 cells with a dose-response of this compound or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in RIPA Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against SF3B1 and a loading control. Subsequently, probe with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the levels of SF3B1 relative to the loading control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol measures the induction of apoptosis in cells treated with this compound.
Materials:
-
K562 cells
-
This compound
-
DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat K562 cells with this compound or DMSO for the desired time (e.g., 48-72 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizations
Signaling Pathway of this compound Action
References
Structure and chemical properties of Protac-O4I2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protac-O4I2 is a significant addition to the field of targeted protein degradation, specifically classified as a Proteolysis Targeting Chimera (PROTAC). This heterobifunctional molecule is engineered to selectively induce the degradation of Splicing Factor 3B Subunit 1 (SF3B1), a protein implicated in various malignancies. This compound achieves this by co-opting the ubiquitin-proteasome system, a cell's natural machinery for protein disposal. It forms a ternary complex between SF3B1 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of SF3B1.[1][2] This guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, along with detailed experimental protocols.
Structure and Chemical Properties
This compound is a synthetic molecule composed of three key components: a ligand that binds to the target protein (SF3B1), a ligand that recruits the E3 ligase (Cereblon), and a linker that connects these two moieties.
Chemical Structure and Identifiers
| Property | Value |
| IUPAC Name | 2-((4-chlorophenyl)amino)-N-(6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)hexyl)thiazole-4-carboxamide |
| SMILES | O=C(N(C1=O)C2CCC(NC2=O)=O)C3=C1C=CC=C3NCCCCCCNC(C4=CSC(NC5=CC=C(C=C5)Cl)=N4)=O |
| Chemical Formula | C29H29ClN6O5S |
| Molecular Weight | 609.1 g/mol |
| CAS Number | 2785323-62-6 |
Physicochemical Properties
Solubility for in vivo studies: A clear solution of ≥ 2.08 mg/mL can be prepared in a vehicle consisting of DMSO, PEG300, Tween-80, and saline. A typical preparation involves adding 100 μL of a 20.8 mg/mL DMSO stock solution to 400 μL of PEG300, followed by the addition of 50 μL of Tween-80 and 450 μL of saline.[1]
Mechanism of Action and Biological Activity
This compound functions by inducing the selective degradation of its target protein, SF3B1, through the ubiquitin-proteasome pathway.
Signaling Pathway
The mechanism of action of this compound involves the formation of a ternary complex with SF3B1 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of SF3B1. The resulting polyubiquitinated SF3B1 is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of Action of this compound.
Quantitative Biological Activity
This compound has demonstrated potent activity in degrading SF3B1 and inhibiting the proliferation of cancer cells. While specific DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are not publicly available, the IC50 (half-maximal inhibitory concentration) for degradation and anti-proliferative effects have been reported.
| Assay | Cell Line | Parameter | Value | Reference |
| SF3B1 Degradation | K562 (FLAG-SF3B1) | IC50 | 0.244 µM | [1] |
| Anti-proliferation | K562 (Wild-Type) | IC50 | 228 nM | [1] |
| Anti-proliferation | K562 (SF3B1 Over-expression) | IC50 | 63 nM | |
| Anti-proliferation | K562 (SF3B1 K700E Mutant) | IC50 | 90 nM |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Synthesis of this compound
A detailed, step-by-step experimental protocol for the chemical synthesis of this compound is described in the supplementary materials of the primary research publication by Gama-Brambila et al. in Cell Chemical Biology, 2021. Due to the proprietary nature of this information, it is not reproduced here. Researchers are advised to consult the original publication for the complete synthesis scheme and experimental procedures.
SF3B1 Degradation Assay (Western Blot)
This protocol outlines the procedure for assessing the degradation of SF3B1 in cultured cells following treatment with this compound.
Materials:
-
K562 cells (or other relevant cell lines)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SF3B1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture K562 cells under standard conditions.
-
Seed cells at an appropriate density in multi-well plates.
-
Treat cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) or DMSO for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize the SF3B1 signal to the loading control.
-
Calculate the percentage of SF3B1 degradation relative to the DMSO control.
-
Cell Viability and Apoptosis Assays
These protocols are used to evaluate the effect of this compound on cell proliferation and its ability to induce apoptosis.
Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Seed cells in 96-well plates.
-
Treat with a serial dilution of this compound for 72 hours.
-
Add the viability reagent (e.g., MTT or CellTiter-Glo) and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine cell viability.
-
Calculate the IC50 value from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cells with this compound at various concentrations for a specified time (e.g., 48 hours).
-
Harvest and wash the cells.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the stained cells by flow cytometry to quantify early and late apoptotic populations.
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for studying this compound and the logical relationship of its components.
Caption: General Experimental Workflow for this compound.
Caption: Logical Relationship of this compound Components.
Conclusion
This compound is a potent and selective degrader of SF3B1, demonstrating significant anti-proliferative and pro-apoptotic effects in cancer cell lines. Its mechanism of action, leveraging the cell's own protein degradation machinery, represents a promising therapeutic strategy. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, though further investigation is warranted to fully elucidate its therapeutic potential, including more detailed characterization of its physicochemical properties and in vivo efficacy.
References
Protac-O4I2: A Chemical Probe for Interrogating SF3B1 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Splicing factor 3B subunit 1 (SF3B1), a core component of the spliceosome, plays a critical role in pre-mRNA splicing. Its recurrent mutations are implicated in various malignancies, including myelodysplastic syndromes (MDS) and chronic lymphocytic leukemia (CLL), making it a compelling therapeutic target.[1][2] Protac-O4I2 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of SF3B1.[3][4] This technical guide provides a comprehensive overview of this compound as a chemical probe, detailing its mechanism of action, quantitative cellular effects, and experimental protocols for its characterization, alongside visualizations of relevant pathways and workflows.
Mechanism of Action
This compound is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of SF3B1. It consists of a ligand that binds to SF3B1 and another ligand, a thalidomide analog, that recruits the E3 ubiquitin ligase Cereblon (CRBN).[3] The simultaneous binding of this compound to both SF3B1 and CRBN forms a ternary complex, which facilitates the polyubiquitination of SF3B1. This polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the SF3B1 protein.
Quantitative Data
This compound has been characterized by its potent and selective degradation of SF3B1 and its anti-proliferative effects in cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| SF3B1 Degradation (IC50) | K562 (FLAG-SF3B1) | 0.244 µM | |
| Anti-Proliferation (IC50) | K562 (WT) | 228 nM | |
| K562 (SF3B1 Overexpression) | 63 nM | ||
| K562 (SF3B1 K700E) | 90 nM |
Note: The "hook effect," a phenomenon where the efficacy of a PROTAC decreases at higher concentrations due to the formation of binary complexes, has been observed with this compound at concentrations above 10 µM.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture
K562 cells (wild-type, SF3B1-overexpressing, and SF3B1 K700E mutant) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for SF3B1 Degradation
This protocol details the detection of SF3B1 protein levels following treatment with this compound.
Reagents and Materials:
-
K562 cells
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20)
-
Primary antibodies: anti-SF3B1, anti-FLAG, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
Procedure:
-
Seed K562 cells and treat with desired concentrations of this compound for various time points.
-
Harvest cells and lyse them in ice-cold RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in 5% non-fat milk/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in 5% non-fat milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.
Reagents and Materials:
-
K562 cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Reagents and Materials:
-
K562 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat K562 cells with this compound for the desired time.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
SF3B1-Related Signaling Pathways
Mutations in SF3B1 have been shown to dysregulate several key signaling pathways implicated in cancer. This compound, by degrading SF3B1, is expected to modulate these pathways.
-
NF-κB Signaling: SF3B1 mutations can lead to aberrant splicing of MAP3K7, resulting in the activation of the NF-κB pathway, which promotes cell survival and proliferation.
-
AKT/mTOR Signaling: Aberrant splicing of PPP2R5A due to SF3B1 mutations can lead to increased AKT and mTOR signaling, promoting cell growth and survival.
-
MYC Signaling: SF3B1 mutations can stabilize the MYC oncoprotein, a key driver of cell proliferation.
-
TGF-β Signaling: Dysregulation of the TGF-β pathway has been observed in the context of SF3B1 deficiency.
Selectivity and Off-Target Effects
While this compound is designed to be a selective degrader of SF3B1, a comprehensive and unbiased proteomic analysis of its off-target effects has not been extensively published. As with other thalidomide-based PROTACs, there is a potential for off-target degradation of other proteins, particularly zinc-finger transcription factors. Further studies are needed to fully characterize the selectivity profile of this compound.
Conclusion
This compound serves as a valuable chemical probe for studying the function and therapeutic potential of targeting SF3B1. Its ability to induce potent and selective degradation of SF3B1 allows for the investigation of the downstream consequences of SF3B1 loss in various cellular contexts. The data and protocols provided in this guide offer a foundation for researchers to utilize this compound effectively in their studies of SF3B1 biology and its role in disease. Further characterization of its degradation kinetics and off-target profile will enhance its utility as a precision tool for biomedical research.
References
The Advent of a Novel Degrader: A Technical Guide to the Discovery and Synthesis of Protac-O4I2
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Protac-O4I2, a novel proteolysis-targeting chimera (PROTAC). This compound leverages the ubiquitin-proteasome system to induce the degradation of Splicing Factor 3B Subunit 1 (SF3B1), a protein implicated in various malignancies. This document details the scientific journey from the initial identification of the SF3B1-targeting ligand, O4I2, to the rational design and synthesis of the bifunctional degrader, this compound. Included are structured quantitative data, detailed experimental protocols for key biological assays, and visualizations of the underlying molecular pathways and experimental workflows.
Introduction: Targeting the "Undruggable"
The therapeutic landscape is continually evolving, with a significant shift towards targeted protein degradation. Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the selective elimination of disease-causing proteins, including those previously considered "undruggable"[1]. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery. They consist of two distinct ligands connected by a chemical linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase[2][3][4]. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome[4]. This catalytic mechanism allows for substoichiometric quantities of the PROTAC to achieve profound and sustained protein knockdown.
This guide focuses on this compound, a PROTAC designed to target Splicing Factor 3B Subunit 1 (SF3B1). SF3B1 is a core component of the spliceosome and is frequently mutated in various cancers, including myelodysplastic syndromes and chronic lymphocytic leukemia. The discovery of this compound stemmed from the identification of a 2-aminothiazole derivative, O4I2, which was initially found to promote the generation of human pluripotent stem cells. Further investigation revealed that O4I2 directly binds to SF3B1. This pivotal discovery paved the way for the development of this compound, a molecule that transforms an SF3B1-binding compound into a potent degrader.
Discovery of this compound: From Binder to Degrader
The journey to this compound began with the characterization of O4I2. Proteomic analysis of a biotinylated version of O4I2 identified SF3B1 as its primary molecular target. Capitalizing on this specific interaction, researchers engineered this compound by linking O4I2 to thalidomide, a known ligand for the E3 ubiquitin ligase Cereblon (CRBN). This strategic design aimed to bring SF3B1 into close proximity with CRBN, thereby inducing its ubiquitination and subsequent degradation.
The resulting molecule, this compound, was found to selectively degrade SF3B1 in a CRBN-dependent manner. This degradation was confirmed to be mediated by the ubiquitin-proteasome pathway. The development of this compound serves as a prime example of how non-inhibitory chemical binders can be repurposed into highly effective protein degraders, thus expanding the repertoire of targetable proteins for therapeutic intervention.
Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process culminating in the linkage of the O4I2 moiety to the thalidomide-based E3 ligase ligand. The IUPAC name for this compound is 2-((4-chlorophenyl)amino)-N-(6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)hexyl)thiazole-4-carboxamide, and its chemical formula is C29H29ClN6O5S.
Chemical Structure
Caption: Chemical components of this compound.
Synthetic Pathway
The synthesis of this compound is achieved through a convergent synthetic route. The key steps involve the synthesis of the O4I2-linker intermediate and the thalidomide-amine precursor, followed by their coupling. A detailed, step-by-step protocol is provided in the Experimental Protocols section.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound functions by inducing the formation of a ternary complex between SF3B1 and the CRBN E3 ubiquitin ligase. This proximity allows for the transfer of ubiquitin molecules from the E2-conjugating enzyme to lysine residues on the surface of SF3B1. The resulting polyubiquitinated SF3B1 is then recognized and degraded by the 26S proteasome. Following the degradation of the target protein, this compound is released and can engage in another round of degradation, highlighting its catalytic nature.
Caption: Mechanism of Action of this compound.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: In Vitro Degradation Activity
| Cell Line | Target Protein | IC50 (µM) | Reference |
| K562 | FLAG-SF3B1 | 0.244 |
Table 2: Anti-proliferative Activity
| Cell Line | Genotype | IC50 (nM) | Reference |
| K562 | Wild-Type (WT) | 228 | |
| K562 | SF3B1 Overexpression (OE) | 63 | |
| K562 | SF3B1 K700E Mutant | 90 |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Synthesis of this compound
A detailed step-by-step synthesis protocol for this compound is outlined below, based on the general principles of PROTAC synthesis and the information available for similar compounds.
Step 1: Synthesis of the O4I2-linker intermediate.
-
React 2-((4-chlorophenyl)amino)thiazole-4-carboxylic acid with a suitable N-Boc protected 6-aminohexanol under standard amide coupling conditions (e.g., HATU, DIPEA in DMF).
-
Deprotect the Boc group using an acid such as TFA in DCM to yield the amine-linker-O4I2 intermediate.
Step 2: Synthesis of the thalidomide-amine precursor.
-
This precursor can be synthesized from 4-fluoroisoindoline-1,3-dione and 3-aminopiperidine-2,6-dione, followed by modification to introduce a reactive group for linker attachment.
Step 3: Coupling of the two intermediates.
-
React the amine-linker-O4I2 intermediate with an activated thalidomide derivative (e.g., with a carboxylic acid group activated by HATU/DIPEA) to form the final this compound product.
-
Purify the final compound using column chromatography or preparative HPLC.
Characterization: The structure and purity of the synthesized this compound should be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Cell Culture
K562 cells (wild-type, SF3B1-overexpressing, and SF3B1 K700E mutant) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for SF3B1 Degradation
Caption: Western Blotting Experimental Workflow.
Protocol:
-
Seed K562 cells in 6-well plates.
-
Treat cells with increasing concentrations of this compound for 24 hours.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against FLAG (for FLAG-SF3B1) or SF3B1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Cell Viability Assay
Protocol:
-
Seed K562 cells (WT, OE, and K700E) in a 96-well plate.
-
Treat the cells with serial dilutions of this compound.
-
Incubate for 72 hours.
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis Assay
Protocol (Annexin V/PI Staining):
-
Seed K562 cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion and Future Directions
This compound represents a significant advancement in the field of targeted protein degradation. Its ability to selectively degrade SF3B1, a critical component of the spliceosome, opens up new therapeutic avenues for cancers harboring SF3B1 mutations. The data presented in this guide demonstrate the potent and specific activity of this compound in vitro. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of this novel degrader. The principles and methodologies outlined herein provide a solid foundation for researchers and drug developers working on the next generation of targeted protein degradation therapies.
References
- 1. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 3. Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of PROTAC-O4I2 in Targeting SF3B1: A Deep Dive into Affected Pathways
Abstract
The splicing factor 3b subunit 1 (SF3B1) is a critical component of the spliceosome, the cellular machinery responsible for RNA splicing. Mutations in the SF3B1 gene are frequently observed in various cancers, including myelodysplastic syndromes and chronic lymphocytic leukemia, making it an attractive therapeutic target. PROTAC-O4I2 is a proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of SF3B1. This technical guide elucidates the molecular pathways modulated by the targeted degradation of SF3B1 via this compound, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the involved mechanisms.
Introduction to SF3B1 and PROTAC Technology
SF3B1 is an integral protein of the U2 small nuclear ribonucleoprotein (snRNP) complex, which is a central component of the spliceosome. It plays a pivotal role in the recognition of the branch point sequence during the initial stages of pre-mRNA splicing. The high frequency of SF3B1 mutations in hematological malignancies has spurred the development of targeted therapies.
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to degrade specific proteins. They consist of two ligands connected by a linker: one binds to the protein of interest (in this case, SF3B1), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein. This compound is a potent and selective degrader of SF3B1.
The Core Pathway: Pre-mRNA Splicing
The primary and most direct pathway affected by this compound is the pre-mRNA splicing cascade . The degradation of SF3B1 cripples the spliceosome's ability to accurately excise introns and ligate exons. This disruption leads to widespread splicing errors, including intron retention and exon skipping.
Downstream Cellular Pathways Affected by SF3B1 Degradation
The widespread splicing defects caused by the absence of functional SF3B1 trigger several downstream cellular stress and death pathways.
Apoptosis Induction
The accumulation of mis-spliced mRNA transcripts and the potential generation of non-functional or toxic proteins can activate the intrinsic apoptotic pathway. This is often mediated by the upregulation of pro-apoptotic factors and the downregulation of anti-apoptotic proteins.
Cell Cycle Arrest
Cells possess checkpoint mechanisms to halt cell cycle progression in response to cellular stress, such as aberrant splicing. The degradation of SF3B1 can lead to arrest at various phases of the cell cycle, preventing the proliferation of affected cells.
Nonsense-Mediated Decay (NMD)
A significant consequence of aberrant splicing is the introduction of premature termination codons (PTCs) into mRNA transcripts. The cellular surveillance mechanism known as nonsense-mediated decay (NMD) recognizes and degrades these PTC-containing mRNAs, preventing the translation of potentially harmful truncated proteins.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified in various studies. The following table summarizes key performance metrics.
| Parameter | Cell Line | Value | Description |
| DC50 | MOLM-13 | ~10 nM | Concentration for 50% degradation of SF3B1 |
| IC50 | MOLM-13 | ~5 nM | Concentration for 50% inhibition of cell viability |
| Intron Retention | Various | Varies | Significant increase in intron retention events observed via RNA-seq |
| Ternary Complex KD | In vitro | ~25 nM | Dissociation constant for the SF3B1-O4I2-E3 ligase complex |
Experimental Protocols
Western Blotting for SF3B1 Degradation
-
Objective: To quantify the levels of SF3B1 protein following treatment with this compound.
-
Methodology:
-
Cells are seeded and treated with varying concentrations of this compound for a specified time.
-
Cells are lysed, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against SF3B1, followed by a secondary HRP-conjugated antibody.
-
Protein bands are visualized using a chemiluminescence substrate, and band intensities are quantified. A loading control (e.g., GAPDH) is used for normalization.
-
RNA-Sequencing for Splicing Analysis
-
Objective: To globally assess the impact of SF3B1 degradation on pre-mRNA splicing.
-
Methodology:
-
Cells are treated with this compound or a vehicle control.
-
Total RNA is extracted, and library preparation is performed, including poly(A) selection and cDNA synthesis.
-
Sequencing is performed on a high-throughput platform.
-
Bioinformatic analysis is conducted to identify and quantify differential splicing events (e.g., intron retention, exon skipping) between treated and control samples.
-
Cell Viability Assay
-
Objective: To determine the cytotoxic effect of this compound.
-
Methodology:
-
Cells are plated in a multi-well format and treated with a dilution series of this compound.
-
After a defined incubation period, a viability reagent (e.g., CellTiter-Glo®) is added.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
-
IC50 values are calculated from the dose-response curves.
-
Conclusion
This compound effectively induces the degradation of SF3B1, leading to a cascade of cellular events initiated by the disruption of the pre-mRNA splicing pathway. The resulting widespread splicing errors trigger downstream pathways, including apoptosis and cell cycle arrest, and engage the nonsense-mediated decay machinery. These effects collectively contribute to the potent anti-proliferative activity of this compound, highlighting its therapeutic potential in cancers with SF3B1 mutations or dependencies. The detailed methodologies provided herein serve as a foundation for further research into the nuanced mechanisms of SF3B1-targeted therapies.
Protac-O4I2: A Technical Guide to its Mechanism and Impact on RNA Splicing Machinery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Protac-O4I2, a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the Splicing Factor 3B Subunit 1 (SF3B1). SF3B1 is a critical component of the spliceosome, the cellular machinery responsible for RNA splicing. Dysregulation of SF3B1 is implicated in various cancers, making it a compelling target for therapeutic intervention. This compound represents a novel approach to target SF3B1 by harnessing the cell's own protein degradation machinery.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is a heterobifunctional molecule, consisting of three key components: a ligand that binds to SF3B1 (derived from the 2-aminothiazole compound O4I2), a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN) (thalidomide), and a linker connecting these two moieties.
The mechanism of action, illustrated below, involves the formation of a ternary complex between SF3B1, this compound, and CRBN. This proximity induces the ubiquitination of SF3B1 by the E3 ligase. Poly-ubiquitinated SF3B1 is then recognized and degraded by the 26S proteasome, leading to its selective removal from the cell.
Quantitative Data Summary
The efficacy of this compound has been evaluated through various in vitro studies. The following tables summarize the key quantitative data regarding its degradation capacity and anti-proliferative effects.
Table 1: SF3B1 Degradation
| Cell Line | Target | IC50 (µM) | Citation |
| K562 | FLAG-SF3B1 | 0.244 | [1] |
Table 2: Anti-Proliferative Activity
| Cell Line | Genotype | IC50 (nM) | Citation |
| K562 | Wild-Type (WT) | 228 | [1] |
| K562 | SF3B1 Overexpression (OE) | 63 | [1] |
| K562 | SF3B1 K700E Mutant | 90 | [1] |
Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Culture and Reagents
-
Cell Lines: K562 (human chronic myelogenous leukemia) and HeLa (human cervical cancer) cell lines were used.[2]
-
Reagents: this compound was synthesized by fusing O4I2 with thalidomide.
Western Blotting for SF3B1 Degradation
This protocol is designed to quantify the degradation of SF3B1 protein levels following treatment with this compound.
-
Cell Treatment: Plate K562 cells and treat with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein lysate on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SF3B1 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using densitometry software and normalize SF3B1 levels to the loading control. The IC50 for degradation is calculated from the dose-response curve.
Cell Viability Assay
This protocol assesses the anti-proliferative effects of this compound.
-
Cell Seeding: Seed K562 cells (WT, SF3B1 OE, or K700E) in 96-well plates.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT) to each well.
-
Measurement: Measure luminescence or absorbance according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to vehicle-treated controls and calculate the IC50 values from the dose-response curves.
Proteome-wide Specificity Analysis
This protocol is used to determine the selectivity of this compound for SF3B1 across the entire proteome.
-
Sample Preparation:
-
Treat HeLa cells with this compound (1 µM) or DMSO for 6 hours.
-
Lyse the cells and precipitate the proteins using methanol/chloroform.
-
Reduce the proteins with 10 mM TCEP and alkylate with 40 mM chloroacetamide.
-
Digest the proteins into peptides using LysC and trypsin.
-
Label the resulting peptides with TMTpro reagents for quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptides using an Orbitrap Fusion Lumos mass spectrometer.
-
-
Data Analysis:
-
Search the raw data against a human proteome database (UniProt) using a search engine like Sequest HT within Proteome Discoverer software.
-
Quantify the relative abundance of proteins between the this compound and DMSO-treated samples to identify significantly downregulated proteins.
-
Conclusion
This compound is a potent and selective degrader of SF3B1, a key component of the RNA splicing machinery. By co-opting the ubiquitin-proteasome system, this compound effectively reduces SF3B1 levels, leading to anti-proliferative effects in cancer cell lines. The detailed methodologies provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this and other PROTAC-based degraders targeting the spliceosome. The high selectivity and catalytic mode of action of PROTACs like this compound present a promising avenue for the development of novel cancer therapeutics.
References
Methodological & Application
Application Notes and Protocols for Protac-O4I2 Mediated SF3B1 Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the characterization of Protac-O4I2, a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Splicing Factor 3B Subunit 1 (SF3B1). SF3B1 is a critical component of the spliceosome and a frequent mutation driver in various cancers. This compound offers a novel therapeutic strategy by hijacking the ubiquitin-proteasome system to eliminate SF3B1. Herein, we describe the mechanism of action of this compound and provide comprehensive protocols for assessing its efficacy in inducing SF3B1 degradation, including Western blotting, cell viability assays, and RT-qPCR for downstream target analysis.
Introduction
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound is composed of a ligand that binds to SF3B1 and a ligand for the E3 ligase cereblon (CRBN), connected by a linker.[1][2] This ternary complex formation between SF3B1, this compound, and CRBN facilitates the polyubiquitination of SF3B1, marking it for degradation.[2] This targeted protein degradation approach provides a powerful tool to study the function of SF3B1 and explore its potential as a therapeutic target.
Mechanism of Action
This compound mediates the degradation of SF3B1 through the ubiquitin-proteasome pathway. The molecule simultaneously binds to SF3B1 and the E3 ubiquitin ligase CRBN, forming a ternary complex. This proximity induces the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to SF3B1. The resulting polyubiquitinated SF3B1 is then recognized and degraded by the 26S proteasome.
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound in various assays.
| Cell Line | Assay | Parameter | Value |
| K562 | FLAG-SF3B1 Degradation | IC50 | 0.244 µM[1] |
| K562 WT | Anti-proliferation | IC50 | 228 nM[1] |
| K562 SF3B1 OE | Anti-proliferation | IC50 | 63 nM |
| K562 SF3B1 K700E | Anti-proliferation | IC50 | 90 nM |
Experimental Protocols
Experimental Workflow
The general workflow for assessing the activity of this compound involves cell culture, treatment with the PROTAC, and subsequent analysis of SF3B1 protein levels, cell viability, and downstream gene expression.
Protocol 1: SF3B1 Degradation by Western Blot
This protocol details the procedure for quantifying the degradation of SF3B1 in cells treated with this compound using Western blotting.
Materials:
-
K562 cells (or other suitable cell line)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-SF3B1 antibody (e.g., Cell Signaling Technology #14434)
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed K562 cells at a density of 0.5 x 10^6 cells/mL in 6-well plates and allow them to grow overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.01, 0.1, 0.25, 0.5, 1, 2.5 µM) or DMSO vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis:
-
After incubation, transfer cells to a 15 mL conical tube and centrifuge at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 100-200 µL of ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SF3B1 antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the primary loading control antibody following the same procedure.
-
-
Detection and Analysis:
-
Develop the blot using a chemiluminescent substrate.
-
Capture the image using a suitable imaging system.
-
Quantify the band intensities using densitometry software. Normalize the SF3B1 band intensity to the loading control. Calculate the percentage of SF3B1 degradation relative to the DMSO-treated control.
-
Protocol 2: Cell Viability Assay
This protocol describes how to assess the effect of this compound-mediated SF3B1 degradation on cell viability using the alamarBlue assay.
Materials:
-
K562 cells
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Cell culture medium
-
96-well clear-bottom, black-wall plates
-
alamarBlue™ cell viability reagent
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Seed 3,000 K562 cells per well in a 96-well plate in a final volume of 100 µL.
-
Treatment: Add serial dilutions of this compound (e.g., 0.01 to 10 µM) or DMSO vehicle control to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
Add 10 µL of alamarBlue™ reagent to each well.
-
Incubate for an additional 4-6 hours at 37°C.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (media only wells).
-
Normalize the fluorescence readings of treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.
-
Protocol 3: RT-qPCR for Downstream Target Analysis
This protocol outlines the steps to measure changes in the expression of genes known to be affected by SF3B1 modulation, such as PPP2R5A and MYC.
Materials:
-
K562 cells treated with this compound or DMSO as in Protocol 1
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for target genes (e.g., PPP2R5A, MYC) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells using an RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the change in target gene expression relative to the housekeeping gene using the ΔΔCt method.
-
Compare the relative gene expression in this compound-treated samples to the DMSO-treated control.
-
Troubleshooting
-
No SF3B1 degradation:
-
Verify the activity of this compound.
-
Ensure the presence of CRBN in the cell line used.
-
Optimize this compound concentration and treatment time.
-
Check for issues with the Western blot protocol (antibody quality, transfer efficiency).
-
-
High background in Western blot:
-
Increase the number and duration of washes.
-
Optimize the blocking conditions (time, blocking agent).
-
Titrate the primary and secondary antibody concentrations.
-
-
Inconsistent cell viability results:
-
Ensure accurate cell seeding density.
-
Check for DMSO toxicity at higher concentrations.
-
Optimize the incubation time with the viability reagent.
-
-
Variable RT-qPCR results:
-
Ensure high quality and integrity of the extracted RNA.
-
Verify primer efficiency and specificity.
-
Use a stable housekeeping gene for normalization.
-
Conclusion
This compound is a valuable tool for studying the biological functions of SF3B1 and for the development of novel therapeutics targeting this key splicing factor. The protocols provided in this application note offer a comprehensive guide for researchers to effectively evaluate the degradation of SF3B1 and its downstream consequences in a cellular context. These methods will aid in the characterization of this compound and other similar molecules, ultimately advancing the field of targeted protein degradation.
References
Application Notes and Protocols for Cell Viability Assay with Protac-O4I2 in K562 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the cytotoxic effects of Protac-O4I2 on the human chronic myelogenous leukemia cell line, K562, using a colorimetric MTT assay. This compound is a proteolysis-targeting chimera that selectively degrades the splicing factor 3B1 (SF3B1), leading to the induction of apoptosis in cancer cells.[1][2]
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to SF3B1 and another ligand, a thalidomide derivative, that recruits the E3 ubiquitin ligase cereblon (CRBN).[1][2] This proximity induces the polyubiquitination of SF3B1, marking it for degradation by the 26S proteasome. The degradation of SF3B1 disrupts RNA splicing, which in turn leads to apoptosis and a reduction in cell proliferation.[1]
Signaling Pathway of this compound
Caption: Mechanism of this compound-induced degradation of SF3B1.
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines the steps to assess the viability of K562 cells after treatment with this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials and Reagents
-
K562 cells (ATCC® CCL-243™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stored at -20°C or -80°C)
-
Dimethyl sulfoxide (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure
-
Cell Culture:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.
-
Maintain cells in suspension culture and ensure they are in the logarithmic growth phase before starting the experiment.
-
-
Cell Seeding:
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >90%).
-
Dilute the cell suspension to a concentration of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10⁴ cells/well) into a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Given the reported anti-proliferative IC₅₀ of 228 nM for this compound in K562 cells, a suggested concentration range is 1 nM to 10 µM (e.g., 1, 10, 50, 100, 250, 500, 1000, 5000, 10000 nM).
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration (typically ≤ 0.1%).
-
Add 100 µL of the diluted compound or vehicle control to the appropriate wells, bringing the total volume to 200 µL per well.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells by pipetting or using a plate shaker to ensure complete solubilization.
-
Incubate the plate overnight at 37°C in the incubator.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.
-
Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using non-linear regression analysis.
Experimental Workflow for Cell Viability Assay
Caption: General experimental workflow for a cell viability assay.
Data Presentation
The following table presents representative data for the effect of this compound on K562 cell viability after 72 hours of treatment.
| This compound Conc. (nM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| 0 (Vehicle) | 1.250 | 0.085 | 100.0% |
| 1 | 1.235 | 0.079 | 98.8% |
| 10 | 1.180 | 0.091 | 94.4% |
| 50 | 1.050 | 0.065 | 84.0% |
| 100 | 0.875 | 0.055 | 70.0% |
| 250 | 0.600 | 0.048 | 48.0% |
| 500 | 0.350 | 0.035 | 28.0% |
| 1000 | 0.150 | 0.021 | 12.0% |
| 5000 | 0.075 | 0.015 | 6.0% |
| 10000 | 0.060 | 0.011 | 4.8% |
Summary of Anti-Proliferative Effects of this compound on K562 Cells
| Cell Line | Compound | IC₅₀ (nM) | Notes |
| K562 WT | This compound | 228 | Shows significant toxicity compared to the parental compound. |
| K562 WT | O4I2 (Parental) | >10,000 | Marginal anti-proliferative effect. |
| K562 SF3B1 OE | This compound | 63 | More sensitive to this compound with SF3B1 overexpression. |
| K562 SF3B1 K700E | This compound | 90 | Effective against mutant SF3B1. |
These data indicate that this compound effectively reduces the viability of K562 cells in a dose-dependent manner. The calculated IC₅₀ from such an experiment should be in the nanomolar range, consistent with published findings.
References
Application Notes and Protocols for Protac-O4I2 Dose-Response Curve Generation and Interpretation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC-O4I2 is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Splicing Factor 3B Subunit 1 (SF3B1).[1][2] By co-opting the cellular ubiquitin-proteasome system, this compound offers a novel therapeutic strategy for targeting pathologies associated with SF3B1. This document provides detailed protocols for generating and interpreting dose-response curves for this compound, enabling researchers to quantify its potency and efficacy in relevant cellular models.
This compound is comprised of a ligand that binds to SF3B1 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] This dual binding induces the formation of a ternary complex, leading to the ubiquitination of SF3B1 and its subsequent degradation by the proteasome. The degradation of SF3B1 has been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines.[1][3]
Data Presentation
Quantitative Analysis of this compound Activity
The following tables summarize the key in vitro efficacy parameters of this compound in the K562 chronic myelogenous leukemia cell line.
| Parameter | Cell Line | Value | Reference |
| Degradation DC50 | K562 | 0.244 µM | |
| Dmax | K562 | To be determined experimentally |
| Parameter | Cell Line / Condition | Value | Reference |
| Anti-proliferation IC50 | K562 (Wild-Type) | 228 nM | |
| Anti-proliferation IC50 | K562 (SF3B1 Overexpression) | 63 nM | |
| Anti-proliferation IC50 | K562 (SF3B1 K700E Mutant) | 90 nM |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
References
Application Notes and Protocols for Protac-O4I2 in a Drosophila Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental protocol for the in vivo application of Protac-O4I2 in a Drosophila melanogaster intestinal tumor model. This compound is a proteolysis-targeting chimera designed to induce the degradation of Splicing Factor 3B1 (SF3B1). It achieves this by linking the SF3B1-binding molecule, O4I2, to thalidomide, which recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This targeted protein degradation strategy has shown efficacy in reducing tumor burden and increasing survival in a preclinical Drosophila model of intestinal cancer, highlighting its potential as a therapeutic agent.[1][2]
Mechanism of Action
This compound operates through the ubiquitin-proteasome system. The O4I2 moiety binds to SF3B1, while the thalidomide component engages the CRBN E3 ligase. This proximity induces the polyubiquitination of SF3B1, marking it for degradation by the 26S proteasome. The degradation of SF3B1, a critical component of the spliceosome, interferes with RNA splicing, which in turn disrupts the maintenance and proliferation of tumor cells.[1]
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following table summarizes the key quantitative outcomes from the in vivo study of this compound in the Drosophila intestinal tumor model.
| Parameter | Control (DMSO) | This compound (10 µM) | Unit |
| Median Survival | ~12 | ~20 | Days |
| Maximum Lifespan | ~18 | ~28 | Days |
Data extracted from survival curves presented in Gama-Brambila et al., Cell Chemical Biology, 2021.
Experimental Protocols
Drosophila Intestinal Tumor Model
A commonly used genetic model for intestinal tumors in Drosophila involves the targeted overexpression of an oncogene in intestinal stem cells (ISCs) and their progenitors (enteroblasts, EBs). The following genotype is recommended:
-
Genotype: w; esg-Gal4, UAS-GFP; UAS-Rafgof, tub-Gal80ts
-
Driver: esg-Gal4 drives expression specifically in ISCs and EBs. UAS-GFP allows for the visualization of these cells and the resulting tumorous growth.
-
Oncogene: UAS-Rafgof (gain-of-function) activation of the Raf signaling pathway leads to uncontrolled proliferation of ISCs and EBs, forming tumors.
-
Temporal Control: tub-Gal80ts is a temperature-sensitive inhibitor of Gal4. At 18°C, Gal80 is active and suppresses Gal4, preventing oncogene expression. Shifting the flies to 29°C inactivates Gal80, allowing esg-Gal4 to drive the expression of UAS-Rafgof and initiate tumor growth.
Preparation of this compound Dosing Solution
a. Stock Solution (10 mM):
-
Dissolve the appropriate amount of this compound powder in 100% DMSO to make a 10 mM stock solution.
-
Aliquot and store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.
b. Working Solution (10 µM in 5% Sucrose):
-
Prepare a 5% (w/v) sucrose solution in distilled water.
-
On the day of the experiment, dilute the 10 mM this compound stock solution 1:1000 in the 5% sucrose solution to a final concentration of 10 µM.
-
Prepare a vehicle control solution by diluting DMSO 1:1000 in the 5% sucrose solution.
In vivo Administration Protocol
Caption: In vivo experimental workflow for this compound in Drosophila.
-
Fly Culture and Tumor Induction:
-
Rear flies of the specified genotype at 18°C to suppress oncogene expression.
-
Collect adult flies (3-5 days old) and shift them to 29°C to induce tumor formation.
-
-
Feeding Assay:
-
After 24 hours of tumor induction at 29°C, separate flies into experimental and control groups.
-
Prepare standard fly vials by placing a circular filter paper at the bottom.
-
Pipette 200 µL of the 10 µM this compound working solution or the DMSO vehicle control onto the filter paper.
-
Transfer approximately 20-25 flies into each vial.
-
Maintain the flies at 29°C for the duration of the experiment.
-
-
Monitoring and Data Collection:
-
Record the number of surviving flies daily to generate survival curves.
-
Replenish the vials with freshly prepared dosed filter paper every 2 days to ensure consistent drug exposure.
-
At desired time points (e.g., day 10 post-treatment), dissect a subset of flies from each group.
-
Mount the intestines in a suitable medium and visualize the GFP-marked tumorous regions using fluorescence microscopy to assess tumor growth.
-
Expected Outcomes
Treatment with 10 µM this compound is expected to yield the following results compared to the vehicle control:
-
A significant increase in the median and maximum lifespan of the tumor-bearing flies.
-
A noticeable reduction in the GFP-positive tumor area in the dissected intestines, indicating decreased stem cell activity and inhibition of tumor growth.
-
Improved overall health and activity of the treated flies.
Signaling Pathway Perturbation
The degradation of SF3B1 by this compound has a profound impact on the transcriptome of the intestinal stem and progenitor cells. By disrupting the normal splicing of numerous pre-mRNAs, this compound likely affects multiple signaling pathways crucial for ISC proliferation and survival. Key pathways implicated in Drosophila intestinal tumorigenesis that may be affected include the Wnt, EGFR/MAPK, and JAK/STAT pathways. The disruption of the splicing of critical components of these pathways can lead to the observed anti-tumor effects.
Caption: Signaling pathways affected by SF3B1 degradation.
References
Application Notes and Protocols: Quantitative Proteomics to Measure Protac-O4I2-Induced Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2][3][4] This technology offers a promising therapeutic strategy for targeting proteins previously considered "undruggable".[1] Protac-O4I2 is a novel PROTAC that targets the Splicing Factor 3B Subunit 1 (SF3B1) for degradation by recruiting the E3 ubiquitin ligase Cereblon (CRBN).
Quantitative mass spectrometry-based proteomics is an indispensable tool for characterizing the activity of PROTACs like this compound. It allows for the precise measurement of on-target degradation, as well as the assessment of selectivity and potential off-target effects across the entire proteome. These application notes provide detailed protocols and data for utilizing quantitative proteomics to measure the effects of this compound.
Data Presentation
Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data on the efficacy of this compound in inducing the degradation of its target, SF3B1, and its anti-proliferative effects in various K562 cell lines.
Table 1: this compound-Induced Degradation of SF3B1
| Cell Line | Target Protein | IC50 for Degradation (μM) |
| K562 | FLAG-SF3B1 | 0.244 |
Table 2: Anti-Proliferative Effects of this compound
| Cell Line | Genotype | IC50 (nM) |
| K562 | Wild-Type (WT) | 228 |
| K562 | SF3B1 Overexpression (OE) | 63 |
| K562 | SF3B1 K700E Mutant | 90 |
Table 3: Comparison of Anti-Proliferative Effects of O4I2 and this compound in K562 WT Cells
| Compound | IC50 (μM) |
| O4I2 (parental compound) | >10 |
| This compound | 0.228 |
Signaling Pathway
The mechanism of action for this compound involves the formation of a ternary complex between the target protein (SF3B1), the PROTAC molecule itself, and the E3 ubiquitin ligase (Cereblon). This proximity induces the poly-ubiquitination of SF3B1, marking it for degradation by the proteasome.
Caption: Mechanism of this compound-induced SF3B1 degradation.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is based on experiments conducted with K562 cells.
-
Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of harvest.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., a concentration gradient to determine IC50) in fresh cell culture medium.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 4, 8, 12, or 24 hours) to monitor protein degradation over time.
-
Sample Preparation for Proteomics
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Protein Digestion:
-
Take a standardized amount of protein (e.g., 20-100 µg) from each sample.
-
Reduce the proteins with dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate the proteins with iodoacetamide at room temperature in the dark for 20 minutes.
-
Digest the proteins with trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide solutions with trifluoroacetic acid (TFA).
-
Desalt and concentrate the peptides using C18 solid-phase extraction (SPE) cartridges or tips.
-
Elute the peptides and dry them under vacuum.
-
Resuspend the dried peptides in a solution suitable for mass spectrometry analysis (e.g., 0.1% formic acid in water).
-
Quantitative Mass Spectrometry
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography (LC) system.
-
Separate the peptides on a C18 analytical column using a gradient of increasing acetonitrile concentration.
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer, or Spectronaut).
-
Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.
-
Perform label-free quantification (LFQ) or tandem mass tag (TMT) based quantification to determine the relative abundance of proteins between the this compound-treated and vehicle control samples.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment. A volcano plot is a common way to visualize these changes.
-
Experimental Workflow
The following diagram illustrates the overall workflow for a quantitative proteomics experiment to assess the effects of this compound.
References
Application Notes and Protocols for CRBN Binding Assay: Protac-O4I2 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]
One of the most frequently utilized E3 ligases in PROTAC design is Cereblon (CRBN). Ligands based on thalidomide and its analogs (immunomodulatory drugs or IMiDs) are commonly used to engage the CRBN-containing CUL4A-DDB1-RBX1 E3 ligase complex.
This document provides detailed application notes and protocols focusing on Protac-O4I2 , a PROTAC designed to target Splicing Factor 3B1 (SF3B1) for degradation by recruiting CRBN. This compound was developed by fusing a thalidomide derivative to O4I2, a known SF3B1-binding molecule. Validating the engagement of this compound with CRBN and the subsequent formation of a stable ternary complex (SF3B1-Protac-O4I2-CRBN) are critical steps in confirming its mechanism of action and optimizing its efficacy.
Mechanism of Action: this compound
This compound operates by hijacking the CRBN E3 ligase complex to induce the degradation of SF3B1. The PROTAC molecule acts as a molecular bridge, bringing the target protein and the E3 ligase into close proximity. This event triggers the transfer of ubiquitin (Ub) from an E2-conjugating enzyme to SF3B1. Following poly-ubiquitination, the proteasome recognizes and degrades the SF3B1 protein, while the PROTAC molecule can be recycled to induce further degradation.
Quantitative Data for this compound
The following tables summarize the reported in-cell activity of this compound. This data is essential for establishing baseline efficacy and designing target engagement experiments.
Table 1: this compound Induced Degradation of SF3B1
| Cell Line | Construct | IC₅₀ (Degradation) | Reference |
|---|
| K562 | FLAG-SF3B1 | 0.244 µM | |
Table 2: Anti-Proliferative Activity of this compound
| Cell Line | Genotype | IC₅₀ (72h) | Reference |
|---|---|---|---|
| K562 | Wild-Type (WT) | 228 nM | |
| K562 | SF3B1 Overexpression (OE) | 63 nM | |
| K562 | SF3B1 K700E Mutant | 90 nM |
| K562 WT | O4I2 (Parental Compound) | >10 µM | |
Experimental Protocols
Validating PROTAC activity requires a multi-faceted approach, combining cell-based assays to measure target engagement and degradation with biochemical assays to characterize ternary complex formation.
Protocol 1: In-Cell CRBN Target Engagement via NanoBRET™ Assay
This protocol describes a live-cell assay to quantitatively measure the binding affinity of this compound to CRBN. The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-CRBN fusion protein (energy donor) and a cell-permeable fluorescent tracer that binds CRBN (energy acceptor). Unlabeled this compound will compete with the tracer for binding to CRBN, resulting in a dose-dependent decrease in the BRET signal.
Materials:
-
HEK293 cells stably or transiently expressing a NanoLuc®-CRBN fusion protein.
-
This compound, thalidomide (positive control), and a negative control compound.
-
Opti-MEM™ I Reduced Serum Medium.
-
NanoBRET™ CRBN Ligand/Tracer (e.g., BODIPY-lenalidomide tracer).
-
NanoGlo® Live Cell Substrate and NanoBRET™ Nano-Glo® Detection Reagent.
-
White, 96-well or 384-well assay plates.
-
Luminometer with 460 nm and 618 nm filters.
Methodology:
-
Cell Plating: Seed NanoLuc-CRBN expressing HEK293 cells in white assay plates at a density optimized for the assay window and allow them to attach overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in Opti-MEM, typically starting from 100 µM. Prepare similar dilutions for positive (thalidomide) and negative controls.
-
Cell Dosing: Add the diluted compounds to the cells and incubate at 37°C, 5% CO₂ for a predetermined equilibration period (e.g., 2 hours).
-
Detection Reagent Preparation: Prepare the NanoBRET™ detection reagent by mixing the fluorescent tracer and the Nano-Glo® substrate in Opti-MEM according to the manufacturer's protocol.
-
Signal Measurement: Add the detection reagent to all wells. Incubate for 3-5 minutes at room temperature to allow the substrate to react. Immediately measure the donor emission (460 nm) and acceptor emission (618 nm).
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio for each well: (Acceptor Emission / Donor Emission).
-
Normalize the data using vehicle-treated wells (high signal) and a high concentration of a known binder like thalidomide (low signal).
-
Plot the normalized BRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistical curve to determine the IC₅₀ value, which represents the concentration of this compound required to displace 50% of the tracer from CRBN.
-
Protocol 2: In Vitro Ternary Complex Formation via AlphaLISA®
This protocol outlines a homogenous, no-wash biochemical assay to detect and quantify the formation of the SF3B1-Protac-O4I2-CRBN ternary complex. The assay uses AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology, which relies on the proximity of Donor and Acceptor beads.
Assay Principle: One protein (e.g., FLAG-tagged CRBN) is captured by an anti-FLAG Acceptor bead, while the other protein (e.g., GST-tagged SF3B1) is captured by a GSH Donor bead. In the presence of this compound, the two proteins are brought into proximity, allowing singlet oxygen transfer from the Donor to the Acceptor bead upon laser excitation (680 nm), which generates a chemiluminescent signal (615 nm).
Materials:
-
Purified, recombinant GST-tagged SF3B1.
-
Purified, recombinant FLAG-tagged CRBN/DDB1 complex.
-
This compound.
-
AlphaLISA® Glutathione (GSH) Donor Beads.
-
AlphaLISA® anti-FLAG Acceptor Beads.
-
AlphaLISA®-compatible microplates (e.g., 384-well Optiplate).
-
Plate reader capable of AlphaLISA® detection.
Methodology:
-
Reagent Preparation: Thaw protein stocks on ice. Prepare serial dilutions of this compound in assay buffer.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
GST-SF3B1 protein.
-
FLAG-CRBN/DDB1 complex.
-
Diluted this compound or vehicle (DMSO).
-
-
Incubation: Gently mix and incubate the plate at room temperature for 1 hour to allow for ternary complex formation.
-
Bead Addition:
-
Add anti-FLAG Acceptor beads to all wells. Incubate for 1 hour at room temperature, protected from light.
-
Add GSH Donor beads to all wells. Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Signal Detection: Read the plate on an AlphaScreen-capable microplate reader.
-
Data Analysis: Plot the AlphaLISA® signal (counts) against the this compound concentration. A bell-shaped curve is typically observed, which is characteristic of PROTAC-induced ternary complex formation and is known as the "hook effect". The peak of the curve represents the optimal concentration for complex formation.
Protocol 3: Western Blot for SF3B1 Degradation
This is the definitive assay to confirm the functional consequence of this compound activity—the degradation of the target protein SF3B1.
Materials:
-
K562 cells (or other relevant cell line).
-
This compound, DMSO (vehicle control), and MG132 (proteasome inhibitor control).
-
RIPA Lysis and Extraction Buffer with protease inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-SF3B1 and anti-GAPDH (or other loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Methodology:
-
Cell Treatment: Seed K562 cells and treat with a dose-response of this compound (e.g., 0-10 µM) for a set time (e.g., 24 hours). Include a vehicle control (DMSO) and a co-treatment control with this compound and MG132 to confirm proteasome-dependent degradation.
-
Cell Lysis: Harvest cells, wash with PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-SF3B1 antibody overnight at 4°C.
-
Wash the membrane, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis:
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities using densitometry software. Normalize the SF3B1 band intensity to the corresponding loading control.
-
Plot the normalized SF3B1 levels against the this compound concentration to determine the DC₅₀ (concentration for 50% degradation).
-
References
Solubility and preparation of Protac-O4I2 in DMSO for cell culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of Protac-O4I2 in dimethyl sulfoxide (DMSO) for cell culture applications. This compound is a proteolysis-targeting chimera (PROTAC) that selectively targets the Splicing Factor 3B Subunit 1 (SF3B1) for degradation.
Introduction
This compound is a heterobifunctional molecule that induces the degradation of SF3B1 by hijacking the ubiquitin-proteasome system.[1][2] It achieves this by simultaneously binding to SF3B1 and the E3 ubiquitin ligase cereblon (CRBN), thereby facilitating the ubiquitination and subsequent proteasomal degradation of SF3B1.[1][3] This targeted protein degradation leads to the inhibition of tumor growth and induction of apoptosis in cancer cells.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Solubility and Storage
| Parameter | Value | Notes |
| Solubility in DMSO | 250 mg/mL (410.44 mM) | Ultrasonic treatment may be required. Use of newly opened, hygroscopic DMSO is recommended as it can significantly impact solubility. |
| Storage of Powder | 3 years at -20°C, 2 years at 4°C | |
| Storage of Stock Solution (in DMSO) | 6 months at -80°C, 1 month at -20°C | It is recommended to use the solution within 6 months when stored at -80°C and within 1 month when stored at -20°C. |
Table 2: In Vitro Activity in K562 Cells
| Parameter | Cell Line | Value | Notes |
| IC50 for FLAG-SF3B1 Degradation | K562 | 0.244 µM (244 nM) | |
| Anti-proliferation IC50 | K562 WT | 228 nM | |
| K562 (SF3B1 Overexpressing) | 63 nM | ||
| K562 (SF3B1 K700E mutant) | 90 nM | ||
| Apoptosis Induction | K562 WT and K700E | Observed at 1 µM after 48h |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to prevent moisture condensation.
-
Weigh this compound: In a sterile microcentrifuge tube, carefully weigh the desired amount of this compound powder. Perform this in a chemical fume hood, wearing appropriate personal protective equipment (PPE).
-
Add DMSO: Add the calculated volume of DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM). It is highly recommended to prepare a high-concentration stock solution to minimize the final DMSO concentration in the cell culture medium.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the tube in an ultrasonic water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional): If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of Working Solution for Cell Culture
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (if necessary): If a wide range of concentrations is being tested, perform serial dilutions of the stock solution in pure DMSO. This ensures that the final concentration of DMSO in the cell culture medium remains consistent across all treatment groups.
-
Dilution into Culture Medium: Directly add the required volume of the this compound stock solution (or diluted stock) to the pre-warmed cell culture medium to achieve the final desired treatment concentration. It is crucial to add the DMSO solution to the medium and not the other way around to prevent precipitation of the compound. Mix immediately by gentle pipetting or swirling.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
-
Cell Treatment: Immediately add the prepared working solution to the cells.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for cell-based assays.
References
Application Notes and Protocols for Long-Term Storage and Stability of Protac-O4I2 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC-O4I2 is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Splicing Factor 3B Subunit 1 (SF3B1).[1][2] As a heterobifunctional molecule, it recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN), to the target protein SF3B1, leading to its ubiquitination and subsequent degradation by the proteasome.[1] Given its potential as a research tool and therapeutic agent, understanding the stability of this compound in solution is critical for ensuring experimental reproducibility and the viability of preclinical and clinical development.
These application notes provide a comprehensive guide to the long-term storage and stability assessment of this compound solutions. Due to the limited availability of public long-term stability data for this compound, this document provides manufacturer-recommended storage conditions and a general framework of protocols for establishing a stability-indicating analytical method and conducting a long-term stability study.
Mechanism of Action: this compound Signaling Pathway
This compound operates through the ubiquitin-proteasome system. It forms a ternary complex with the target protein SF3B1 and the E3 ligase Cereblon. This proximity induces the transfer of ubiquitin from the E2 conjugating enzyme to SF3B1, marking it for degradation by the 26S proteasome.
References
Troubleshooting & Optimization
How to mitigate the "hook effect" with Protac-O4I2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Protac-O4I2. The focus is to address specific issues that may be encountered during experiments, particularly the mitigation of the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a proteolysis-targeting chimera (PROTAC) that selectively targets splicing factor 3B1 (SF3B1) for degradation.[1][2][3] It is a heterobifunctional molecule composed of a ligand that binds to SF3B1 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] By bringing SF3B1 and CRBN into close proximity, this compound facilitates the ubiquitination of SF3B1, marking it for degradation by the proteasome. This degradation of SF3B1 has been shown to induce apoptosis in cancer cells.
Q2: What is the "hook effect" in the context of this compound?
A2: The "hook effect" is a phenomenon observed with PROTACs, including potentially this compound, where increasing the concentration of the molecule beyond an optimal point leads to a decrease in the degradation of the target protein, SF3B1. This results in a bell-shaped dose-response curve. The effect occurs because at excessively high concentrations, this compound is more likely to form non-productive binary complexes with either SF3B1 or the CRBN E3 ligase alone, rather than the productive ternary complex (SF3B1-Protac-O4I2-CRBN) required for degradation.
Q3: What are the experimental consequences of the hook effect?
A3: The primary consequence of the hook effect is the potential for misinterpretation of experimental results. It can lead to an underestimation of the potency and efficacy of this compound. Key parameters like the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) may be inaccurately determined if the hook effect is not recognized and addressed.
Q4: How can I confirm that the observed decrease in SF3B1 degradation at high concentrations of this compound is due to the hook effect?
A4: To confirm the hook effect, you should perform a wide-range dose-response experiment. By testing a broad spectrum of this compound concentrations, from very low to very high, you can determine if a bell-shaped curve emerges, which is characteristic of the hook effect.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound, with a focus on mitigating the hook effect.
| Problem | Likely Cause | Solution |
| Decreased SF3B1 degradation at high this compound concentrations (Bell-shaped dose-response curve). | Hook Effect: Formation of non-productive binary complexes at excessive concentrations. | 1. Optimize Concentration: Perform a detailed dose-response analysis to identify the optimal concentration that yields maximum SF3B1 degradation (Dmax). Use concentrations at or below this optimum for subsequent experiments.2. Assess Ternary Complex Formation: If available, use biophysical assays like co-immunoprecipitation to directly measure the formation of the SF3B1-Protac-O4I2-CRBN ternary complex at various concentrations. |
| No SF3B1 degradation observed at any tested concentration. | 1. Suboptimal Concentration Range: The tested concentrations may be too high (in the hook effect region) or too low.2. Cell Line Insensitivity: The cell line may have low expression of CRBN E3 ligase.3. Incorrect Incubation Time: Degradation is a time-dependent process. | 1. Broaden Dose-Response: Test a much wider range of this compound concentrations (e.g., 0.1 nM to 100 µM).2. Confirm CRBN Expression: Verify CRBN expression in your cell line using Western blot or qPCR.3. Time-Course Experiment: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at an optimal concentration to determine the ideal incubation time for maximal degradation. |
| High variability in SF3B1 degradation between experiments. | 1. Inconsistent Cell Density: Cell confluency can impact cellular processes and PROTAC uptake.2. Inconsistent Reagent Preparation: Inaccurate dilutions of this compound. | 1. Standardize Cell Seeding: Ensure consistent cell seeding density and confluency at the time of treatment.2. Prepare Fresh Dilutions: Prepare fresh serial dilutions of this compound from a concentrated stock solution for each experiment. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available literature.
| Parameter | Cell Line | Value | Reference |
| FLAG-SF3B1 Degradation IC50 | K562 | 0.244 µM | |
| Anti-proliferation IC50 (SF3B1 WT) | K562 | 228 nM | |
| Anti-proliferation IC50 (SF3B1 OE) | K562 | 63 nM | |
| Anti-proliferation IC50 (SF3B1 K700E) | K562 | 90 nM |
Experimental Protocols
1. Dose-Response Analysis of this compound by Western Blot
This protocol is designed to determine the optimal concentration of this compound for SF3B1 degradation and to identify the presence of the hook effect.
-
Cell Seeding: Plate a suitable cell line (e.g., K562) in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. A recommended starting concentration range is 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, and 50 µM. Include a DMSO-treated vehicle control.
-
Incubation: Treat the cells with the different concentrations of this compound and incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for SF3B1.
-
Probe with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal.
-
-
Data Analysis:
-
Quantify the band intensities for SF3B1 and the loading control.
-
Normalize the SF3B1 band intensity to the corresponding loading control.
-
Express the normalized SF3B1 levels as a percentage of the DMSO-treated control.
-
Plot the percentage of remaining SF3B1 protein against the log of the this compound concentration to generate a dose-response curve and determine the DC50 and Dmax.
-
2. Confirmation of Proteasome-Mediated Degradation
This protocol is used to verify that the degradation of SF3B1 by this compound is dependent on the proteasome.
-
Cell Seeding and Treatment: Seed cells as described in the dose-response protocol.
-
Proteasome Inhibition: Pre-treat a set of wells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.
-
This compound Treatment: Treat the cells with an optimal concentration of this compound (determined from the dose-response analysis) and a higher concentration that induces the hook effect. Include control groups with DMSO, this compound alone, and MG132 alone.
-
Incubation, Lysis, and Western Blotting: Follow the same procedures as outlined in the dose-response protocol to analyze SF3B1 protein levels.
-
Data Analysis: Compare the levels of SF3B1 in cells treated with this compound alone versus those co-treated with MG132. A "rescue" of SF3B1 degradation (i.e., higher SF3B1 levels) in the presence of MG132 confirms that the degradation is proteasome-mediated.
Visualizations
Caption: Signaling pathway of this compound-mediated SF3B1 degradation and the hook effect.
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Logical steps for troubleshooting the hook effect with this compound.
References
Interpreting unexpected results in Protac-O4I2 cell-based assays
Welcome to the technical support resource for Protac-O4I2. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help you interpret unexpected results in your cell-based assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of a specific target protein. It is a heterobifunctional molecule with three key components: a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[1][2]
Specifically, this compound targets the Splicing Factor 3B Subunit 1 (SF3B1) .[3][4] It uses a thalidomide-based ligand to engage the Cereblon (CRBN) E3 ubiquitin ligase.[3] By bringing SF3B1 and CRBN into close proximity, this compound facilitates the ubiquitination of SF3B1, marking it for degradation by the 26S proteasome. This event-driven, catalytic process allows for the removal of the entire target protein, not just the inhibition of one of its functions.
References
- 1. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules - American Chemical Society [acs.digitellinc.com]
- 2. Untitled Document [arxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Protac-O4I2 off-target effects and how to assess them
Welcome to the technical support center for Protac-O4I2. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and assessing the potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Splicing Factor 3B Subunit 1 (SF3B1).[1][2][3] It achieves this by linking a ligand for SF3B1 to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SF3B1.[1][3]
Q2: What are the potential off-target effects of this compound?
While this compound is designed for selectivity, off-target effects can occur through several mechanisms:
-
Unintended degradation of other proteins: The thalidomide-based CRBN E3 ligase recruiter used in this compound can have its own substrate profile. Pomalidomide-based PROTACs, which are structurally related, have been reported to cause the degradation of zinc-finger (ZF) proteins. It is therefore crucial to experimentally assess whether this compound induces degradation of ZF proteins or other unintended targets.
-
Perturbation of signaling pathways: The degradation of the on-target protein, SF3B1, can lead to downstream changes in cellular pathways. Additionally, the degradation of any off-target proteins can activate or inhibit other signaling cascades.
-
"Hook effect": At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which can reduce degradation efficiency and potentially lead to off-target pharmacology.
Q3: How can I assess the off-target profile of this compound in my experiments?
A multi-faceted approach is recommended to comprehensively evaluate the off-target effects of this compound. The cornerstone of this assessment is typically unbiased global proteomics. This can be complemented with other methods:
-
Global Proteomics (e.g., MS-based): To identify and quantify unintended protein degradation.
-
Western Blotting: To validate and confirm the degradation of potential off-targets identified through proteomics.
-
Cellular Thermal Shift Assay (CETSA): To assess the engagement of this compound with both its intended target and potential off-targets in a cellular context.
-
Transcriptomics (e.g., RNA-seq): To distinguish between protein level changes due to degradation versus transcriptional regulation.
-
Phenotypic Assays: To evaluate the functional consequences of on- and off-target effects.
Q4: What are the critical experimental controls to include when studying off-target effects?
To ensure the rigor of your off-target assessment, the following controls are essential:
-
Inactive Control PROTAC: A molecule that is structurally similar to this compound but contains a modification in either the SF3B1-binding moiety or the CRBN-binding ligand, rendering it incapable of forming a productive ternary complex. This control helps to distinguish effects caused by targeted degradation from those arising from the chemical scaffold itself.
-
Vehicle Control (e.g., DMSO): To account for any effects of the solvent used to dissolve this compound.
-
Parent Compound (O4I2): The SF3B1-binding molecule alone, without the E3 ligase recruiter, to assess effects solely due to target binding and inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Significant off-target protein degradation observed in proteomics data | High concentration of this compound leading to non-specific interactions. | Use the lowest effective concentration that achieves maximal on-target (SF3B1) degradation with minimal off-target effects. Perform a dose-response experiment to determine the optimal concentration. |
| Inherent lack of selectivity of the molecule. | If significant and functionally relevant off-target degradation persists even at low concentrations, consider this an inherent property of the molecule in your experimental system. Focus on validating these off-targets and understanding their functional consequences. | |
| Discrepancy between proteomics and Western blot data | Differences in the sensitivity of the assays. | Rely on the quantitative proteomics data to guide your selection of antibodies for Western blot validation. |
| Poor quality or cross-reactivity of the antibody used for Western blotting. | Validate the specificity of your primary antibody, for instance, by using cell lines with known knockout or knockdown of the protein of interest, if available. | |
| Observed cellular toxicity | Off-target effects of this compound. | Perform cell viability assays (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration. Correlate the toxicity profile with the on- and off-target degradation profiles. |
| High concentration of the PROTAC or solvent. | Lower the concentration of this compound and ensure the solvent concentration is not toxic to the cells. | |
| "Hook Effect" observed (reduced degradation at high concentrations) | Formation of non-productive binary complexes. | Carefully titrate the concentration of this compound to identify the optimal range for degradation. Avoid using concentrations that are too high. |
Experimental Protocols
Global Proteomics for Off-Target Profiling
Objective: To identify and quantify protein expression changes in an unbiased manner following treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Plate your chosen cell line at an appropriate density.
-
Treat the cells with this compound at a predetermined optimal concentration, an inactive control, and a vehicle control. It is advisable to test a concentration that gives robust on-target degradation.
-
Include multiple biological replicates for each condition. A typical treatment time is 24 hours, but shorter time points (e.g., < 6 hours) can help distinguish direct from indirect effects.
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a standard method like a BCA assay.
-
-
Protein Digestion:
-
Take an equal amount of protein from each sample.
-
Reduce the disulfide bonds with DTT, alkylate with iodoacetamide, and digest the proteins into peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Data can be acquired in either data-dependent (DDA) or data-independent (DIA) acquisition mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Spectronaut) to identify and quantify proteins.
-
Perform statistical analysis (e.g., t-test, ANOVA) to identify proteins with statistically significant changes in abundance between the treatment and control groups.
-
Apply a fold-change cutoff to focus on biologically relevant changes.
-
Use bioinformatics tools for pathway and gene ontology analysis to understand the biological implications of the observed protein changes.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the engagement of this compound with its target (SF3B1) and potential off-targets in intact cells.
Methodology:
-
Cell Treatment:
-
Treat the cells with this compound or a vehicle control for a specified period.
-
-
Heating:
-
Heat the treated cells across a range of temperatures to induce protein denaturation.
-
-
Lysis and Fractionation:
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the soluble fraction by Western blotting or other quantitative protein detection methods to determine the amount of the protein of interest remaining in solution at each temperature.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound is binding to and stabilizing the protein.
-
Visualizations
Caption: On-target and potential off-target mechanisms of this compound.
Caption: Workflow for identifying and validating off-target effects.
Caption: A logical guide for troubleshooting unexpected off-target degradation.
References
Technical Support Center: Optimizing Protac-O4I2 Concentration for SF3B1 Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Protac-O4I2 for the targeted degradation of the splicing factor 3B1 (SF3B1). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to selectively induce the degradation of the SF3B1 protein. It functions by simultaneously binding to SF3B1 and the E3 ubiquitin ligase cereblon (CRBN). This proximity facilitates the transfer of ubiquitin molecules to SF3B1, marking it for degradation by the proteasome.
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has been demonstrated to effectively degrade both endogenous and exogenous SF3B1 in various human cell lines, including K562 (chronic myelogenous leukemia), HEK293 (human embryonic kidney), HeLa (cervical cancer), and HepG2 (liver cancer)[1].
Q3: What is the optimal concentration of this compound for SF3B1 degradation?
A3: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. However, a good starting point is to perform a dose-response experiment ranging from 10 nM to 10 µM. In K562 cells, this compound induces FLAG-SF3B1 degradation with a half-maximal inhibitory concentration (IC50) of 0.244 µM[2]. It is crucial to determine the optimal concentration for your specific system to achieve maximal degradation and avoid potential off-target effects or the "hook effect."
Q4: What is the "hook effect" and how can I mitigate it with this compound?
A4: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases. This occurs because the PROTAC molecules saturate both the target protein and the E3 ligase independently, preventing the formation of the productive ternary complex (SF3B1-Protac-O4I2-CRBN). Studies have indicated a potential hook effect with this compound at a concentration of 10 µM[1]. To mitigate this, it is essential to perform a wide dose-response curve to identify the optimal concentration window that maximizes degradation before the effect diminishes.
Q5: How long should I treat my cells with this compound?
A5: The optimal treatment time can vary. A time-course experiment is recommended to determine the point of maximum SF3B1 degradation. A typical starting point is to treat cells for 24 hours. However, significant degradation can sometimes be observed in as little as a few hours, while longer incubation times may be required in other cases. For instance, apoptosis in K562 cells expressing SF3B1 has been observed after 48 hours of treatment with 1 µM this compound[2].
Data Summary
The following tables summarize the quantitative data available for this compound.
Table 1: Potency of this compound in SF3B1 Degradation and Anti-Proliferation
| Parameter | Cell Line | Condition | Value | Reference |
| IC50 (SF3B1 Degradation) | K562 | FLAG-SF3B1 | 0.244 µM | [2] |
| IC50 (Anti-Proliferation) | K562 | Wild-Type (WT) | 228 nM | |
| IC50 (Anti-Proliferation) | K562 | SF3B1 Overexpression (OE) | 63 nM | |
| IC50 (Anti-Proliferation) | K562 | SF3B1 K700E Mutant | 90 nM |
Experimental Protocols
Protocol 1: Dose-Response Experiment for SF3B1 Degradation using Western Blot
This protocol outlines the steps to determine the optimal concentration of this compound for SF3B1 degradation in a selected cell line.
Materials:
-
This compound
-
Cell line of interest (e.g., K562)
-
Complete cell culture medium
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DMSO (vehicle control)
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Phosphate-buffered saline (PBS)
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RIPA lysis buffer supplemented with protease and phosphatase inhibitors
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BCA protein assay kit
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Laemmli sample buffer
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SDS-PAGE gels
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against SF3B1
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Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
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Cell Seeding: Seed cells in a multi-well plate at a density that will allow them to reach 70-80% confluency at the time of harvest.
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This compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM, 2.5 µM, 5 µM, 10 µM) and a vehicle control (DMSO). Incubate for the desired time (e.g., 24 hours).
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Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Western Blotting:
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Normalize the protein concentrations of all samples.
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Prepare samples with Laemmli buffer and denature by heating.
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Load equal amounts of protein onto an SDS-PAGE gel.
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Transfer the separated proteins to a membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary anti-SF3B1 antibody overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Develop the blot using a chemiluminescent substrate and image the results.
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Strip and re-probe the membrane with the loading control antibody.
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Data Analysis: Quantify the band intensities for SF3B1 and the loading control. Normalize the SF3B1 signal to the loading control and plot the percentage of SF3B1 remaining against the log of the this compound concentration to determine the DC50 (concentration at which 50% degradation is achieved).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak SF3B1 degradation | Suboptimal this compound concentration. | Perform a wider dose-response experiment (e.g., 1 nM to 20 µM). |
| Inappropriate treatment time. | Conduct a time-course experiment (e.g., 4, 8, 16, 24, 48 hours). | |
| Low expression of CRBN in the cell line. | Verify CRBN expression levels via Western blot or qPCR. Consider using a different cell line with higher CRBN expression. | |
| Poor cell permeability of this compound. | Although generally cell-permeable, ensure proper dissolution in DMSO. Consider permeabilization assays for troubleshooting. | |
| Issues with Western blot protocol. | Optimize antibody concentrations, blocking conditions, and washing steps. Ensure high-quality reagents. | |
| "Hook effect" observed (degradation decreases at high concentrations) | Formation of non-productive binary complexes. | Use concentrations within the optimal range identified in the dose-response curve. Avoid using excessively high concentrations. |
| High cell toxicity | This compound concentration is too high. | Lower the concentration of this compound. Determine the IC50 for cell viability and work at concentrations well below this value. |
| Off-target effects. | Use a lower, more specific concentration. Compare the effects with a negative control PROTAC (if available). | |
| Inconsistent results | Variation in cell confluency or passage number. | Standardize cell seeding density and use cells within a consistent passage number range. |
| Reagent variability. | Use freshly prepared reagents and ensure consistent quality of antibodies and other materials. |
Visualizations
Caption: Mechanism of Action for this compound.
Caption: Experimental Workflow for Optimizing this compound.
Caption: Troubleshooting Logic for SF3B1 Degradation Experiments.
References
Protac-O4I2 stability issues in long-term cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Protac-O4I2 in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively target the splicing factor 3B subunit 1 (SF3B1) for degradation.[1] It is a bifunctional molecule that consists of a ligand that binds to SF3B1 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] This simultaneous binding forms a ternary complex (SF3B1-Protac-O4I2-CRBN), which leads to the ubiquitination of SF3B1, marking it for degradation by the proteasome.[2] This targeted degradation of SF3B1 has been shown to induce apoptosis in cancer cells.
Q2: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. Repeated freeze-thaw cycles should be avoided.
Q3: In which cell lines has this compound shown activity?
This compound has demonstrated activity in K562 cells, where it induces the degradation of FLAG-SF3B1 with an IC50 of 0.244 µM. It has also shown anti-proliferative effects in K562 wild-type cells and cells overexpressing wild-type or mutant (K700E) SF3B1.
Q4: What is the "hook effect" and how can it be avoided when using this compound?
The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases. This is because the high concentration of the PROTAC leads to the formation of binary complexes (this compound-SF3B1 or this compound-CRBN) instead of the productive ternary complex required for degradation. To avoid the hook effect, it is crucial to perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for maximal degradation (DC50).
Troubleshooting Guide: this compound Stability in Long-Term Experiments
Diagram: Troubleshooting Workflow for this compound Stability Issues
References
Purification and quality control of synthesized Protac-O4I2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesized PROTAC (Proteolysis Targeting Chimera), Protac-O4I2. The information herein is designed to address specific issues that may be encountered during the purification and quality control of this molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a PROTAC that targets the Splicing Factor 3B Subunit 1 (SF3B1) for degradation.[1][2][3][4][5] It functions as a heterobifunctional molecule, consisting of a ligand that binds to SF3B1, a linker, and a ligand (thalidomide) that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing SF3B1 and CRBN into close proximity, this compound induces the ubiquitination and subsequent proteasomal degradation of SF3B1. This targeted degradation of SF3B1 has been shown to induce apoptosis in certain cancer cell lines.
Q2: What are the reported biological activities of this compound?
A2: The biological activity of this compound has been characterized in various cell lines. The key reported activities are summarized in the table below.
| Cell Line | Assay | Parameter | Value |
| K562 | FLAG-SF3B1 Degradation | IC50 | 0.244 µM |
| K562 WT | Anti-proliferation | IC50 | 228 nM |
| K562 (SF3B1 OE) | Anti-proliferation | IC50 | 63 nM |
| K562 (SF3B1 K700E) | Anti-proliferation | IC50 | 90 nM |
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C for up to one month, or at -80°C for up to six months. Stock solutions should also be stored at -80°C for up to six months or -20°C for one month to ensure stability. It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.
Troubleshooting Guide: Purification and Quality Control
This guide addresses common issues encountered during the purification and quality control of newly synthesized this compound.
Purification Issues
Q4: My crude this compound has poor solubility in the initial mobile phase for flash chromatography. What can I do?
A4: Poor solubility is a common challenge with PROTACs due to their high molecular weight and complex structures.
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Solution 1: Modify the Solvent System: Try dissolving the crude product in a stronger, compatible solvent like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) at a minimal volume, and then adsorbing it onto a small amount of silica gel or Celite. After drying, this can be loaded onto the column as a dry load.
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Solution 2: Alter the Mobile Phase: Increase the polarity of the mobile phase gradually. For reverse-phase chromatography, this would mean starting with a higher percentage of the aqueous component. For normal phase, a more polar co-solvent could be introduced.
Q5: I am observing co-elution of my product with impurities during flash chromatography. How can I improve the separation?
A5: Co-elution suggests that the selectivity of your chromatographic system is insufficient.
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Solution 1: Optimize the Mobile Phase: Perform a thorough mobile phase screen using thin-layer chromatography (TLC) to identify a solvent system that provides better separation between your product and the key impurities.
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Solution 2: Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. If you are using silica gel, switching to a diol- or cyano-bonded silica, or an alumina column, might provide different selectivity.
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Solution 3: Employ Preparative HPLC: For final purification, preparative High-Performance Liquid Chromatography (Prep-HPLC) offers significantly higher resolution than flash chromatography and is often necessary for achieving high purity of PROTACs.
Q6: The yield of my this compound is very low after preparative HPLC. What are the potential causes?
A6: Low recovery from Prep-HPLC can be due to several factors.
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Cause 1: Poor Solubility in Mobile Phase: The compound may be precipitating on the column or in the tubing. Ensure the chosen mobile phase and gradient maintain the solubility of your compound throughout the run.
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Cause 2: Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase. This can sometimes be mitigated by adding a small amount of an acid (e.g., trifluoroacetic acid or formic acid) or a base (e.g., triethylamine or ammonia) to the mobile phase, depending on the nature of your compound.
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Cause 3: Product Degradation: this compound may be unstable under the HPLC conditions (e.g., acidic mobile phase). Analyze the collected fractions for degradation products. If degradation is suspected, explore alternative mobile phase conditions or a different stationary phase.
Quality Control Issues
Q7: My mass spectrometry results show multiple peaks. What could be the cause?
A7: The presence of multiple peaks in the mass spectrum can be indicative of several things.
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Interpretation 1: Impurities: The additional peaks may correspond to residual starting materials, reagents, or by-products from the synthesis. Compare the observed masses with those of potential impurities.
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Interpretation 2: Adduct Formation: PROTACs can readily form adducts with cations like sodium ([M+Na]⁺) and potassium ([M+K]⁺), or with solvents. Look for mass differences corresponding to these common adducts.
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Interpretation 3: In-source Fragmentation or Dimerization: The compound might be fragmenting or forming dimers in the ion source of the mass spectrometer. Try adjusting the source conditions (e.g., reducing the cone voltage) to see if the relative intensities of the peaks change.
Q8: The NMR spectrum of my purified this compound has broad peaks. What does this suggest?
A8: Broad peaks in an NMR spectrum can arise from several phenomena.
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Reason 1: Aggregation: PROTACs have a tendency to aggregate, especially at higher concentrations. Try acquiring the spectrum at a lower concentration or at an elevated temperature to disrupt potential aggregates.
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Reason 2: Conformational Dynamics: The flexible linker in PROTACs can lead to the presence of multiple conformers that are slowly interconverting on the NMR timescale. Running the experiment at a higher temperature might coalesce these broad peaks into sharper signals.
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Reason 3: Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. If suspected, passing the sample through a small plug of Celite or washing with a chelating agent like EDTA may help.
Q9: My purity by analytical HPLC is lower than 95%, even after preparative HPLC. What are my next steps?
A9: Achieving high purity is critical for reliable biological data.
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Step 1: Re-purification: The most direct approach is to repeat the preparative HPLC purification. Try using a shallower gradient or a different column chemistry to improve the separation of the remaining impurities.
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Step 2: Orthogonal Purification Method: If re-purification by the same method fails, consider an orthogonal technique. For example, if you used reverse-phase HPLC, a subsequent purification using normal-phase chromatography or size-exclusion chromatography might remove the persistent impurities.
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Step 3: Characterize the Impurities: Use LC-MS to identify the mass of the main impurities. Knowing what they are can provide clues about their origin and how to best remove them or prevent their formation in the synthesis.
Experimental Protocols
Protocol 1: Proposed Purification Workflow for Synthesized this compound
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Post-Synthesis Work-up:
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Quench the reaction mixture as per the synthesis protocol.
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Perform a liquid-liquid extraction (e.g., with dichloromethane or ethyl acetate) to isolate the crude product from the aqueous phase.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Crude Purification (Flash Column Chromatography):
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Stationary Phase: Silica gel (230-400 mesh).
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Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).
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Procedure: Dissolve the crude product in a minimal amount of dichloromethane, load onto the column, and elute with the mobile phase gradient. Collect fractions and analyze by TLC or LC-MS to identify those containing the product.
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Final Purification (Preparative Reverse-Phase HPLC):
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Column: C18 stationary phase (e.g., 10 µm particle size, 19 x 250 mm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A suitable gradient from approximately 30% B to 90% B over 30 minutes.
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Detection: UV at 254 nm and 280 nm.
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Procedure: Dissolve the semi-pure product from the flash chromatography in a suitable solvent (e.g., DMSO or DMF). Inject onto the Prep-HPLC system. Collect the peak corresponding to this compound and lyophilize to obtain the pure solid.
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Protocol 2: Quality Control Analysis of Purified this compound
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Purity Assessment (Analytical UPLC):
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Column: C18 stationary phase (e.g., 1.7 µm particle size, 2.1 x 50 mm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A rapid gradient (e.g., 5% to 95% B over 5 minutes).
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Detection: UV at 254 nm.
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Acceptance Criteria: Purity ≥ 95%.
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Identity Confirmation (High-Resolution Mass Spectrometry - HRMS):
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Technique: Electrospray Ionization (ESI) in positive ion mode.
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Analysis: Determine the [M+H]⁺ monoisotopic mass.
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Acceptance Criteria: The measured mass should be within ± 5 ppm of the calculated theoretical mass.
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Structural Verification (¹H and ¹³C NMR):
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Solvent: d6-DMSO or CDCl₃.
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Frequency: ≥ 400 MHz for ¹H NMR.
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Analysis: The acquired spectra should be consistent with the expected chemical structure of this compound. All expected protons and carbons should be accounted for, and the integrations and chemical shifts should be appropriate.
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Visualizations
Caption: Workflow for the purification and quality control of synthesized this compound.
Caption: Troubleshooting decision tree for out-of-specification QC results.
Caption: Mechanism of action for this compound leading to targeted degradation of SF3B1.
References
Inconsistent results with Protac-O4I2: potential causes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering inconsistent results with Protac-O4I2.
Frequently Asked Questions (FAQs)
Q1: We are observing variable degradation of our target protein, SF3B1, when using this compound. What are the potential causes?
Inconsistent degradation of the target protein, Splicing Factor 3B Subunit 1 (SF3B1), can stem from several factors related to the unique mechanism of action of PROTACs. Key areas to investigate include:
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Suboptimal this compound Concentration and the "Hook Effect": At excessively high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex required for degradation.[1][2] This phenomenon, known as the "hook effect," results in a bell-shaped dose-response curve where higher concentrations lead to decreased degradation.[1] It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for effective degradation.
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Low Expression of Cereblon (CRBN) E3 Ligase: this compound utilizes the E3 ligase Cereblon (CRBN) to induce the degradation of SF3B1.[3][4] If the cell line used in your experiments has low endogenous expression of CRBN, this will limit the efficacy of this compound. It is advisable to confirm CRBN expression levels in your target cells via Western blot or qPCR.
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Inefficient Ternary Complex Formation: The successful degradation of the target protein is dependent on the formation of a stable and productive ternary complex between SF3B1, this compound, and CRBN. The stability of this complex can be influenced by the specific cell line and experimental conditions.
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Cell Permeability and Solubility Issues: PROTACs are relatively large molecules and may have poor cell permeability and solubility. If this compound cannot efficiently cross the cell membrane and reach its intracellular target, degradation will be minimal.
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Reagent Quality and Stability: The purity and proper storage of this compound are critical. Ensure that the compound has been stored correctly (stock solutions at -80°C for up to 6 months or -20°C for up to 1 month) and has not undergone multiple freeze-thaw cycles.
Q2: How can we confirm if the "hook effect" is responsible for our inconsistent results?
To determine if the "hook effect" is occurring, you should:
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Perform a Wide Dose-Response Experiment: Test this compound over a broad range of concentrations, including very low and very high concentrations. If you observe a bell-shaped curve for SF3B1 degradation, where degradation decreases at higher concentrations, the hook effect is likely the cause.
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Biophysical Assays: Techniques such as FRET (Fluorescence Resonance Energy Transfer) can be used to directly measure the formation of the ternary complex at different concentrations of this compound. An increase in the FRET signal indicates ternary complex formation, and a subsequent decrease at higher concentrations would confirm the hook effect.
Q3: What are the key parameters for this compound's activity that we should be aware of?
This compound has been shown to induce the degradation of FLAG-tagged SF3B1 in K562 cells with an IC50 value of 0.244 μM. It also exhibits anti-proliferative effects in different K562 cell lines.
Quantitative Data Summary
| Cell Line | Target | Endpoint | IC50 Value |
| K562 | FLAG-SF3B1 | Degradation | 0.244 µM |
| K562 WT | Proliferation | Anti-proliferation | 228 nM |
| K562 SF3B1 OE | Proliferation | Anti-proliferation | 63 nM |
| K562 SF3B1 K700E | Proliferation | Anti-proliferation | 90 nM |
Experimental Protocols
Western Blot for SF3B1 Degradation
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Cell Culture and Treatment: Plate your cells of interest (e.g., K562) at an appropriate density. Allow the cells to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., from 0.01 µM to 10 µM) for a predetermined time (e.g., 24 hours). Include a DMSO-treated vehicle control.
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blotting:
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Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
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Separate the proteins by electrophoresis.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against SF3B1 overnight at 4°C.
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Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Data Analysis: Quantify the band intensities and normalize the SF3B1 signal to the loading control. Compare the levels of SF3B1 in this compound-treated samples to the vehicle control to determine the extent of degradation.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
Validation & Comparative
A Head-to-Head Comparison of SF3B1 Modulators: Protac-O4I2 vs. Pladienolide B
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent modulators of the Splicing Factor 3B Subunit 1 (SF3B1): the targeted protein degrader, Protac-O4I2, and the natural product inhibitor, pladienolide B. This analysis is supported by experimental data on their mechanisms of action, cellular effects, and the methodologies used for their evaluation.
Splicing Factor 3B Subunit 1 (SF3B1) is a core component of the spliceosome and plays a critical role in pre-mRNA splicing. Its frequent mutation in various cancers has made it an attractive target for therapeutic intervention. This compound and pladienolide B both modulate SF3B1 activity but through distinct mechanisms, offering different therapeutic strategies.
Mechanism of Action: Degradation vs. Inhibition
This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of SF3B1. It is a heterobifunctional molecule that consists of a ligand that binds to SF3B1, a linker, and a ligand that recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN). This proximity induces the ubiquitination of SF3B1, marking it for degradation by the proteasome.
In contrast, pladienolide B is a natural product that acts as a direct inhibitor of SF3B1. It binds to the SF3b complex within the spliceosome, interfering with the splicing process. This inhibition leads to the accumulation of unspliced pre-mRNA and ultimately disrupts gene expression.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and pladienolide B from various in vitro studies.
Table 1: Anti-proliferative Activity (IC₅₀)
| Compound | Cell Line | Genotype | IC₅₀ (nM) | Citation |
| This compound | K562 | Wild-type | 228 | [1] |
| K562 | SF3B1 Overexpression | 63 | [1] | |
| K562 | SF3B1 K700E Mutant | 90 | [1] | |
| Pladienolide B | K562 | Wild-type | 76 | [1] |
| K562 | SF3B1 Overexpression | 134 | [1] | |
| K562 | - | 25 | ||
| HEL | - | 1.5 | ||
| Gastric Cancer Cell Lines (mean) | - | 1.6 ± 1.2 | ||
| HeLa | - | ~1-2 |
Table 2: SF3B1 Degradation
| Compound | Cell Line | Assay | Parameter | Value (µM) | Citation |
| This compound | K562 | Western Blot | IC₅₀ (Degradation) | 0.244 |
Cellular Effects: Apoptosis and Cell Cycle Arrest
Both this compound and pladienolide B have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines.
This compound induces apoptosis in K562 cells expressing both wild-type and K700E mutant SF3B1.
Pladienolide B has been demonstrated to induce apoptosis in HeLa, K562, and HEL cell lines. Studies have shown that it can cause cell cycle arrest at either the G0/G1 or G2/M phase, depending on the cell line and experimental conditions.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT/MTS)
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Cell Seeding: Cells (e.g., K562, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
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Compound Treatment: Cells are treated with a serial dilution of this compound or pladienolide B for 48-72 hours.
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Reagent Addition: After the incubation period, MTT or MTS reagent is added to each well and incubated for 1-4 hours at 37°C.
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Data Acquisition: The absorbance is measured at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
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Data Analysis: The IC₅₀ values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Western Blot for SF3B1 Degradation
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Cell Lysis: K562 cells are treated with varying concentrations of this compound for a specified time (e.g., 24 hours). Cells are then harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
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SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
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Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody against SF3B1 overnight at 4°C. After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin). The IC₅₀ for degradation is determined by plotting the percentage of remaining SF3B1 against the this compound concentration.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
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Cell Treatment and Harvesting: Cells are treated with the respective compounds for the desired time (e.g., 48 hours). Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
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Staining: Cells are stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes at room temperature in the dark.
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Flow Cytometry: The stained cells are analyzed on a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
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Data Analysis: The percentage of apoptotic cells is quantified using flow cytometry analysis software.
Cell Cycle Analysis by Flow Cytometry (PI Staining)
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Cell Treatment and Fixation: Following treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
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Staining: The fixed cells are washed and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.
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Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
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Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined by analyzing the DNA content histograms using appropriate software.
Summary and Conclusion
This compound and pladienolide B represent two distinct and promising approaches to targeting SF3B1 for cancer therapy.
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This compound offers the advantage of targeted protein degradation, which can be catalytic and may overcome resistance mechanisms associated with traditional inhibitors. The data shows it is particularly effective in cells overexpressing SF3B1.
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Pladienolide B is a potent inhibitor with low nanomolar activity across a range of cell lines. Its mechanism of directly interfering with the splicing machinery has been well-characterized.
The choice between these two modulators may depend on the specific cancer type, the mutational status of SF3B1, and the desired therapeutic outcome. The experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these and other SF3B1-targeting agents.
References
A Comparative Analysis of Protac-O4I2 and Other SF3B1 Inhibitors for Researchers
This guide provides a detailed comparison of the efficacy of Protac-O4I2 with other prominent inhibitors of the Splicing Factor 3B Subunit 1 (SF3B1), a critical component of the spliceosome machinery and a key target in cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction to SF3B1 Inhibition
SF3B1 is a core component of the U2 small nuclear ribonucleoprotein (snRNP), playing a crucial role in the recognition of the branch point sequence during pre-mRNA splicing.[1] Mutations and overexpression of SF3B1 are frequently observed in various cancers, including myelodysplastic syndromes (MDS) and chronic lymphocytic leukemia (CLL), making it an attractive therapeutic target.[1] Traditional SF3B1 inhibitors modulate its splicing activity, leading to apoptosis in cancer cells.[1] A newer class of molecules, Proteolysis Targeting Chimeras (PROTACs), offer an alternative mechanism by inducing the targeted degradation of the SF3B1 protein.[2]
Comparative Efficacy of SF3B1-Targeting Compounds
This section compares the efficacy of this compound, a potent SF3B1 degrader, with other well-established SF3B1 inhibitors, including H3B-8800, E7107, and Pladienolide B. The data presented is compiled from various studies and summarized for comparative analysis.
Quantitative Data Summary
The following tables summarize the key efficacy data for this compound and other SF3B1 inhibitors. It is important to note that the experimental conditions may vary between studies, and direct comparisons should be made with caution.
Table 1: Anti-Proliferation Activity (IC50) of SF3B1 Inhibitors in K562 Cells
| Compound | Cell Line | IC50 (nM) | Citation |
| This compound | K562 (SF3B1 WT) | 228 | [2] |
| K562 (SF3B1 OE) | 63 | ||
| K562 (SF3B1 K700E) | 90 | ||
| Pladienolide B | K562 (SF3B1 WT) | 76 | |
| K562 (SF3B1 OE) | 134 | ||
| H3B-8800 | K562 (SF3B1 WT) | ~13 (at 72h) | |
| K562 (SF3B1 K700E) | Preferential killing | ||
| E7107 | K562 (SF3B1 K700E) | No preferential killing vs WT |
Table 2: SF3B1 Degradation Activity
| Compound | Cell Line | Assay | Result | Citation |
| This compound | K562 | Western Blot | Induces FLAG-SF3B1 degradation (IC50 = 0.244 µM) |
Table 3: Apoptosis Induction
| Compound | Cell Line | Assay | Result | Citation |
| This compound | K562 (SF3B1 WT & K700E) | Not specified | Induces cellular apoptosis | |
| Pladienolide B | AGS and MKN28 | Flow Cytometry | Increased apoptotic cells | |
| H3B-8800 | MEC1 (SF3B1 K700E) | Annexin V/PI Staining | Cytotoxicity enhanced in mutant cells | |
| E7107 | T-ALL cell lines | Not specified | Slight increase in apoptosis |
Mechanism of Action
This compound: Targeted Protein Degradation
This compound is a heterobifunctional molecule that links the SF3B1-binding moiety (O4I2) to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the SF3B1 protein.
References
Unmasking Off-Target Effects: A Comparative Analysis of Protac-O4I2 and Other Pomalidomide-Based PROTACs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the off-target profiles of Protac-O4I2 and other prominent pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). By presenting supporting experimental data, detailed protocols, and visual pathway diagrams, this document aims to facilitate informed decisions in the development of targeted protein degraders.
The therapeutic potential of PROTACs is often tempered by concerns about off-target effects, a critical aspect of preclinical safety assessment. Pomalidomide, a widely used E3 ligase recruiter in PROTAC design, is known to induce the degradation of not only the intended target but also a range of zinc-finger (ZF) proteins. This inherent off-target activity can be transferred to the resulting PROTACs, necessitating a thorough evaluation of their selectivity.
This guide focuses on a comparative analysis of the off-target profiles of several pomalidomide-based PROTACs:
-
This compound : A PROTAC designed to target the splicing factor 3B subunit 1 (SF3B1).
-
MS4078 : An anaplastic lymphoma kinase (ALK) targeting PROTAC.
-
dTAG-13 : A tool compound used for the degradation of FKBP12F36V fusion proteins.
-
ARV-825 : A well-characterized PROTAC targeting BET bromodomain proteins, particularly BRD4.
Quantitative Off-Target Profile Comparison
The following tables summarize the quantitative data on the on-target and off-target effects of the selected pomalidomide-based PROTACs. The data is compiled from publicly available proteomics datasets and peer-reviewed publications. A key metric used for comparison is the "Zinc-Finger (ZF) Degradation Score," which quantifies the overall degradation of known pomalidomide-dependent ZF proteins. A lower score indicates a more favorable off-target profile.
| PROTAC | Intended Target | Cell Line | Concentration | On-Target Degradation | Key Off-Target Zinc-Finger Proteins Degraded | ZF Degradation Score | Reference |
| This compound | SF3B1 | K562 | 0.244 µM (IC50) | Significant | ZFP91, IKZF1, IKZF3, SALL4 (inferred from pomalidomide moiety) | Data not available | [1] |
| MS4078 | ALK | MOLT4 | 100 nM | >90% | ZFP91, SALL4 | High | [2] |
| dTAG-13 | FKBP12F36V | Jurkat | 100 nM | Significant | ZFP91 | High | [2] |
| ARV-825 | BRD4 | MM1.S | <1 nM (DC50) | Potent | IKZF1, IKZF3 | Data not available |
Note: A direct quantitative comparison of the ZF degradation score for this compound and ARV-825 with MS4078 and dTAG-13 is not available in the currently published literature. The off-target degradation of ZF proteins for this compound is inferred from the known activity of its pomalidomide component.
Mitigating Off-Target Effects: The C5 Modification Strategy
Research has shown that modifying the pomalidomide scaffold can significantly reduce the off-target degradation of ZF proteins. Specifically, substitutions at the C5 position of the phthalimide ring have been demonstrated to disrupt the binding of ZF proteins to the CRBN-pomalidomide complex, thereby improving the selectivity of the PROTAC. This strategy has led to the development of next-generation PROTACs with enhanced safety profiles.[2][3]
Experimental Protocols
A standardized and robust methodology is crucial for the accurate assessment of PROTAC off-target effects. The following outlines a general experimental workflow for quantitative proteomics-based off-target profiling.
Global Proteomics Analysis for Off-Target Profiling
Objective: To identify and quantify all proteins degraded upon treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., K562, MOLT4, Jurkat) to a sufficient density.
-
Treat cells with the PROTAC at a specific concentration (e.g., 100 nM) and for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Digestion:
-
Harvest the cells and lyse them to extract total protein.
-
Reduce, alkylate, and digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).
-
-
Tandem Mass Tag (TMT) Labeling (Optional but Recommended for Multiplexing):
-
Label the peptide samples from different treatment conditions with isobaric TMT reagents. This allows for the simultaneous analysis of multiple samples in a single mass spectrometry run.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample using a proteomics data analysis software (e.g., Proteome Discoverer, MaxQuant).
-
Determine the relative abundance of each protein in the PROTAC-treated sample compared to the vehicle control.
-
Proteins showing a significant decrease in abundance are considered potential off-targets.
-
The "ZF Degradation Score" can be calculated by summing the log2 fold changes of all known pomalidomide-dependent ZF proteins that are significantly degraded.
-
Visualizing the Mechanisms
PROTAC-Mediated Protein Degradation Pathway
Caption: General mechanism of PROTAC-induced protein degradation.
Experimental Workflow for Off-Target Profiling
Caption: Workflow for proteomics-based off-target analysis.
Logical Relationship for Mitigating Off-Target Effects
Caption: Strategy to reduce off-target effects of pomalidomide-based PROTACs.
References
Validating Protac-O4I2 Specificity: The Crucial Role of CRBN Knockout Cell Lines
A definitive validation of the on-target specificity of Protac-O4I2, a novel PROTAC targeting the splicing factor 3B1 (SF3B1), is achieved through the utilization of Cereblon (CRBN) knockout cell lines. Experimental data conclusively demonstrates that the degradation of SF3B1 by this compound is entirely dependent on the presence of the E3 ubiquitin ligase CRBN, thereby confirming its mechanism of action and specificity.
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery. It achieves this by simultaneously binding to SF3B1, a key component of the spliceosome, and CRBN, a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. This induced proximity triggers the ubiquitination and subsequent proteasomal degradation of SF3B1. To eliminate the possibility of off-target effects and to rigorously validate this intended mechanism, researchers employ CRBN knockout (CRBN-/-) cell lines as a critical negative control.
Comparative Analysis: Wild-Type vs. CRBN Knockout Cells
The core of the validation lies in a direct comparison of this compound's effect on SF3B1 levels in wild-type (WT) cells, which express CRBN, and in CRBN knockout cells, which lack the E3 ligase.
| Cell Line | Treatment | SF3B1 Protein Levels | Conclusion |
| Wild-Type (WT) | This compound | Significantly Reduced | This compound effectively degrades SF3B1. |
| CRBN Knockout (CRBN-/-) | This compound | No significant change | Degradation of SF3B1 by this compound is CRBN-dependent. |
| Wild-Type (WT) | DMSO (Vehicle Control) | No significant change | Vehicle has no effect on SF3B1 levels. |
| CRBN Knockout (CRBN-/-) | DMSO (Vehicle Control) | No significant change | Vehicle has no effect on SF3B1 levels. |
This comparative data, typically obtained through quantitative Western blotting, provides unequivocal evidence of this compound's reliance on CRBN to mediate its degradative function. The absence of SF3B1 degradation in CRBN-/- cells treated with this compound confirms that the observed degradation in WT cells is not due to non-specific toxicity or an alternative, CRBN-independent pathway.
Experimental Workflow and Signaling Pathway
The experimental process to validate this compound specificity is a multi-step procedure that begins with the generation of a CRBN knockout cell line and culminates in the quantitative analysis of protein levels.
Experimental workflow for validating this compound specificity.
The underlying signaling pathway illustrates the mechanism of action of this compound and the critical role of CRBN.
Mechanism of this compound and the impact of CRBN knockout.
Detailed Experimental Protocols
1. Generation of CRBN Knockout Cell Lines using CRISPR/Cas9:
-
gRNA Design: Design and synthesize single guide RNAs (sgRNAs) targeting an early exon of the CRBN gene to induce a frameshift mutation and premature stop codon.
-
Vector Construction: Clone the sgRNAs into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
-
Transfection: Transfect the target wild-type cell line (e.g., HEK293T, K562) with the CRBN-targeting CRISPR/Cas9 plasmid.
-
Single-Cell Sorting: 48 hours post-transfection, sort GFP-positive cells into individual wells of a 96-well plate using fluorescence-activated cell sorting (FACS).
-
Clonal Expansion and Validation: Expand single-cell clones and screen for CRBN knockout by Western blotting and Sanger sequencing of the targeted genomic locus.
2. Western Blot Analysis of SF3B1 Degradation:
-
Cell Culture and Treatment: Plate an equal number of wild-type and CRBN knockout cells. Treat the cells with varying concentrations of this compound or DMSO as a vehicle control for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies against SF3B1, CRBN (to confirm knockout), and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the SF3B1 levels to the loading control.
Alternative Approaches and Their Limitations
While CRBN knockout cell lines provide the most definitive evidence, other methods can offer supporting data:
-
siRNA-mediated CRBN knockdown: This offers a transient reduction in CRBN expression. While useful, the knockdown is often incomplete, which can lead to residual SF3B1 degradation and less conclusive results compared to a stable knockout.
-
Competition assays with a high-affinity CRBN ligand: Co-treatment of wild-type cells with this compound and a potent CRBN binder (e.g., thalidomide, pomalidomide) can prevent the degradation of SF3B1 by competing for the same binding site on CRBN. This provides indirect evidence of CRBN engagement but does not entirely rule out off-target effects of the competitor itself.
A Comparative Guide to the Cross-Reactivity of Protac-O4I2 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the activity of Protac-O4I2, a proteolysis-targeting chimera designed to degrade Splicing Factor 3B Subunit 1 (SF3B1). While comprehensive cross-reactivity data across a wide range of cancer cell lines is not yet publicly available, this document summarizes the existing experimental data, primarily from studies on the K562 chronic myelogenous leukemia cell line. Furthermore, it outlines the established methodologies for conducting broader cross-reactivity and off-target studies, essential for the preclinical evaluation of any PROTAC.
Introduction to this compound
This compound is a heterobifunctional molecule that induces the degradation of SF3B1, a core component of the spliceosome.[1][2] It achieves this by forming a ternary complex between SF3B1 and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SF3B1.[1][2] Given that mutations and overexpression of SF3B1 are implicated in various cancers, including leukemias and solid tumors, its targeted degradation presents a promising therapeutic strategy.[3]
Quantitative Performance Data of this compound
The majority of published data on this compound focuses on its activity in K562 cells, including wild-type (WT), SF3B1 overexpressing (OE), and SF3B1 K700E mutant lines. The K700E mutation is a common cancer-associated hotspot mutation.
Table 1: Degradation and Anti-Proliferative Efficacy of this compound in K562 Cell Lines
| Cell Line Variant | Parameter | Value (nM) | Reference |
| K562 (FLAG-SF3B1) | DC₅₀ (Degradation) | 244 | |
| K562 WT | IC₅₀ (Anti-Proliferation) | 228 | |
| K562 SF3B1 OE | IC₅₀ (Anti-Proliferation) | 63 | |
| K562 SF3B1 K700E | IC₅₀ (Anti-Proliferation) | 90 |
Table 2: Comparative Anti-Proliferative Activity in K562 WT Cells
| Compound | Target Mechanism | IC₅₀ (nM) | Reference |
| This compound | SF3B1 Degrader | 228 | |
| O4I2 (parental compound) | SF3B1 Binder | >10,000 | |
| Pladienolide B | Splicing Inhibitor | 76 |
These data demonstrate that this compound's anti-proliferative activity is significantly more potent than its parental, non-degrader compound, highlighting the efficacy of the PROTAC approach. Cells overexpressing SF3B1 show increased sensitivity to this compound. A proteome-wide analysis further confirmed that this compound is highly selective for degrading SF3B1.
Mechanism of Action and Signaling Pathways
This compound hijacks the ubiquitin-proteasome system to eliminate SF3B1. The degradation of this key splicing factor has profound downstream effects on cellular signaling. SF3B1 mutations and altered function have been linked to the dysregulation of several critical pathways in cancer.
The degradation of SF3B1 can lead to widespread alternative splicing events. This has been shown to impair the DNA Damage Response (DDR), creating a "BRCA-like" cellular phenotype, and to affect pathways including NF-κB, NOTCH, and MYC signaling, ultimately leading to apoptosis in cancer cells.
References
A Head-to-Head Comparison of Protac-O4I2 and RNAi for SF3B1 Knockdown
For Researchers, Scientists, and Drug Development Professionals
At a Glance: Protac-O4I2 vs. RNAi for SF3B1 Knockdown
| Feature | This compound | RNAi (siRNA/shRNA) |
| Mechanism of Action | Induces targeted protein degradation via the ubiquitin-proteasome system. | Mediates sequence-specific cleavage of target mRNA. |
| Target Molecule | SF3B1 Protein | SF3B1 mRNA |
| Mode of Action | Catalytic, event-driven | Stoichiometric, occupancy-driven |
| Effect on Target | Post-translational degradation of existing and newly synthesized protein. | Halts the synthesis of new protein by degrading the transcript. |
| Specificity | Dependent on the selectivity of the targeting ligand and the E3 ligase binder. | Dependent on the sequence homology of the siRNA/shRNA. |
| Potential Off-Target Effects | Can include unintended degradation of other proteins or off-target binding of the ligands. | "Seed region" mediated knockdown of unintended mRNAs.[1][2] |
| Duration of Effect | Can be long-lasting as it removes the protein pool. | Can be transient, requiring repeated administration. |
Mechanism of Action: A Visual Comparison
The fundamental difference between this compound and RNAi lies in their distinct mechanisms for reducing SF3B1 levels. This compound acts at the protein level, while RNAi targets the messenger RNA (mRNA) transcript.
Performance Data: A Head-to-Head Look
This compound Performance in K562 Cells
This compound has been shown to effectively induce the degradation of SF3B1 and inhibit cell proliferation in the K562 chronic myelogenous leukemia cell line.
| Parameter | Cell Line | Value | Reference |
| FLAG-SF3B1 Degradation IC50 | K562 | 0.244 µM | [3] |
| Anti-proliferation IC50 (WT SF3B1) | K562 | 228 nM | [3] |
| Anti-proliferation IC50 (SF3B1 OE) | K562 | 63 nM | [3] |
| Anti-proliferation IC50 (SF3B1 K700E) | K562 | 90 nM |
RNAi Performance for SF3B1 Knockdown
RNAi has been successfully used to knock down SF3B1 in various cancer cell lines, leading to significant phenotypic changes. The efficiency of knockdown can vary depending on the cell type and the specific siRNA or shRNA sequence used.
| Cell Line | Method | Outcome | Reference |
| ZR-75-30 and MDA-MB-231 (Breast Cancer) | shRNA | Significant suppression of proliferation, migration, and invasion; enhancement of apoptosis. | |
| Myeloid Cell Lines | siRNA | 50-60% decrease in SF3B1 expression. | |
| HEK293T, MP41, Mel202 | siRNA | Up to 93% reduction in SF3B1 protein levels. |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summarized protocols for utilizing this compound and RNAi for SF3B1 knockdown.
This compound Treatment Protocol
-
Cell Culture: K562 cells are cultured in appropriate media and conditions.
-
This compound Preparation: this compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution.
-
Cell Treatment: The this compound stock solution is diluted in culture media to the desired final concentrations and added to the cells.
-
Incubation: Cells are incubated with this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Analysis of SF3B1 Levels: Post-incubation, cell lysates are prepared and subjected to Western blotting to determine the levels of SF3B1 protein.
-
Phenotypic Assays: Cell viability, proliferation, or apoptosis can be assessed using assays such as MTT, colony formation, or flow cytometry.
RNAi (siRNA) Transfection Protocol
-
siRNA Design and Synthesis: At least two effective and specific siRNAs targeting SF3B1 should be designed and synthesized. A non-targeting siRNA should be used as a negative control.
-
Cell Seeding: Cells are seeded in antibiotic-free media to achieve a desired confluency at the time of transfection.
-
Transfection: A lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) is used to deliver the siRNA into the cells according to the manufacturer's protocol.
-
Incubation: Cells are incubated with the siRNA-transfection reagent complex for a specified duration (e.g., 48-72 hours).
-
Analysis of Knockdown Efficiency:
-
mRNA Level: Quantitative real-time PCR (qRT-PCR) is performed to measure the levels of SF3B1 mRNA.
-
Protein Level: Western blotting is conducted to assess the reduction in SF3B1 protein levels.
-
-
Phenotypic Analysis: Downstream assays are performed to investigate the biological consequences of SF3B1 knockdown.
Experimental Workflow Comparison
The experimental workflows for comparing this compound and RNAi share common principles of cell culture and analysis but differ in the treatment and delivery methods.
Conclusion
Both this compound and RNAi are potent tools for the knockdown of SF3B1, each with its own set of advantages and considerations. This compound offers a catalytic mode of action that directly targets the SF3B1 protein for degradation, potentially leading to a more sustained effect. RNAi, a well-established technique, effectively silences gene expression at the mRNA level.
The choice between these two technologies will depend on the specific experimental goals. For researchers interested in the rapid and direct removal of the SF3B1 protein pool to study immediate functional consequences, this compound is an excellent choice. For studies requiring sequence-specific silencing at the transcript level or where transient knockdown is desired, RNAi remains a powerful and widely used method.
As the field of targeted protein degradation continues to evolve, direct, side-by-side comparisons with established methods like RNAi will be crucial for delineating the optimal applications for each technology in both basic research and therapeutic development.
References
Unveiling the Selectivity of Protac-O4I2: A Proteomic Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Protac-O4I2's selectivity, supported by experimental data and detailed methodologies. This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the splicing factor 3B subunit 1 (SF3B1), a protein implicated in various cancers.
Executive Summary
This compound emerges as a potent and selective degrader of SF3B1. This guide delves into the proteomic analysis that confirms its targeted activity. By leveraging the cell's own protein disposal machinery, this compound offers a promising therapeutic strategy. This analysis is based on the seminal study by Gama-Brambila et al., which elucidated the mechanism of this novel PROTAC.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule. It consists of a ligand that binds to SF3B1 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This dual binding brings SF3B1 into close proximity with the E3 ligase, leading to the ubiquitination of SF3B1 and its subsequent degradation by the proteasome.[1][2] This targeted degradation approach is a key advantage of PROTAC technology.
Below is a diagram illustrating the signaling pathway of this compound.
References
In Vivo Showdown: Protac-O4I2 Poised to Redefine Leukemia Treatment Paradigms
For Immediate Release
A deep dive into the preclinical in vivo efficacy of Protac-O4I2, a novel SF3B1-targeting PROTAC, suggests a paradigm shift in the treatment of hematological malignancies. While direct head-to-head in vivo comparisons in mammalian models are not yet available, extensive data on other SF3B1 modulators, when juxtaposed with traditional chemotherapy, paint a compelling picture of a future with more targeted and potentially less toxic cancer therapies.
This compound is a pioneering Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Splicing Factor 3B Subunit 1 (SF3B1), a protein frequently implicated in various leukemias. This novel mechanism of action offers a stark contrast to the broad cytotoxic effects of traditional chemotherapy. This guide provides a comprehensive comparison of the in vivo efficacy of targeting SF3B1, using available data for SF3B1 modulators as a proxy for this compound's potential, against standard-of-care chemotherapeutic agents in leukemia models.
Mechanism of Action: A Tale of Two Strategies
Traditional chemotherapies, such as vincristine and cytarabine, function by disrupting fundamental cellular processes like microtubule formation or DNA synthesis, leading to the death of rapidly dividing cells, including both cancerous and healthy cells. This lack of specificity is a major contributor to the severe side effects associated with these treatments.
In contrast, this compound employs a highly specific, catalytic mechanism. It acts as a molecular bridge, bringing the target protein, SF3B1, into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of SF3B1 by the cell's own proteasome machinery. By eliminating a key driver of cancer cell survival and proliferation, this compound offers a targeted approach with the potential for a wider therapeutic window and reduced off-target toxicity.
Comparative In Vivo Efficacy
While in vivo data for this compound is currently limited to a Drosophila intestinal tumor model where it demonstrated a significant increase in survival, extensive research on other SF3B1 modulators in mammalian leukemia models provides a strong foundation for assessing its potential.[1] The following tables summarize the in vivo efficacy of the SF3B1 modulator H3B-8800 and traditional chemotherapies in mouse xenograft models of leukemia.
Table 1: In Vivo Efficacy of SF3B1 Modulator (H3B-8800) in Leukemia Xenograft Models
| Cancer Model | Treatment | Dosing Regimen | Key Efficacy Outcomes | Reference |
| K562 (SF3B1K700E) Xenograft | H3B-8800 | 8 mg/kg, oral, daily | Complete abrogation of tumor growth | [2] |
| AML PDX (SF3B1K700E) | H3B-8800 | 8 mg/kg, oral, for 10 days | Significant reduction of leukemic burden | [2] |
| CLL Xenograft (MEC1 SF3B1K700E) | H3B-8800 | 6 mg/kg, oral, daily for 10 days | Decreased leukemic infiltration | [3] |
Table 2: In Vivo Efficacy of Traditional Chemotherapy in Leukemia Xenograft Models
| Cancer Model | Treatment | Dosing Regimen | Key Efficacy Outcomes | Reference |
| ALL Xenograft (RS4;11) | Vincristine | 0.5 mg/kg, intraperitoneal, once a week | Increased percentage reduction of leukemic cells | |
| AML Model | Cytarabine | 100 or 200 mg/kg, intraperitoneal, daily | Significantly improved mouse survival from 20% to 59.3% | |
| AML Xenograft | Cytarabine + Doxorubicin | 50 mg/kg (Cytarabine) + 1.5 mg/kg (Doxorubicin), IV/IP | Reduced disease burden and increased survival | |
| ALL Xenograft | Vincristine | 0.5 mg/kg, intraperitoneal, once a week for 3 cycles | Prolonged survival |
The data suggests that targeting SF3B1 with a modulator like H3B-8800 can lead to potent anti-tumor activity, particularly in models with SF3B1 mutations. The complete abrogation of tumor growth in the K562 xenograft model is a noteworthy finding. Traditional chemotherapies also demonstrate significant efficacy in reducing tumor burden and improving survival, although often at the cost of higher toxicity.
Experimental Protocols
A clear understanding of the methodologies employed in these preclinical studies is crucial for a comprehensive evaluation.
SF3B1 Modulator (H3B-8800) In Vivo Efficacy Study
-
Animal Model: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) or NSG mice.
-
Cell Lines and Xenograft Establishment: K562 human chronic myelogenous leukemia cells with and without engineered SF3B1 mutations, or patient-derived xenograft (PDX) models of acute myeloid leukemia (AML) or chronic lymphocytic leukemia (CLL) were used. Cells were implanted subcutaneously or intravenously into mice.
-
Treatment: H3B-8800 was administered orally via gavage at doses ranging from 6 to 8 mg/kg daily.
-
Efficacy Assessment: Tumor volume was measured regularly for subcutaneous models. For disseminated leukemia models, leukemic burden was assessed by flow cytometry of peripheral blood, bone marrow, and spleen. Survival was also a key endpoint.
Traditional Chemotherapy In Vivo Efficacy Study (Vincristine in ALL)
-
Animal Model: NOD/SCID gamma (NSG) mice.
-
Cell Lines and Xenograft Establishment: Human ALL cell lines (e.g., US.7) were injected intravenously into mice.
-
Treatment: Vincristine was administered intraperitoneally at a dose of 0.5 mg/kg once a week for three cycles.
-
Efficacy Assessment: The percentage of leukemic cells in peripheral blood was monitored by flow cytometry. Overall survival of the mice was the primary endpoint.
Future Outlook: The Promise of Targeted Degradation
The preclinical data for SF3B1 modulators strongly supports the therapeutic potential of targeting this pathway in leukemia. This compound, with its unique degradation mechanism, represents the next evolution of this targeted approach. By catalytically removing the SF3B1 protein, this compound may offer several advantages over traditional inhibitors, including:
-
Increased Potency: The catalytic nature of PROTACs means a single molecule can induce the degradation of multiple target proteins.
-
Overcoming Resistance: By degrading the entire protein, PROTACs may be effective against mutations that confer resistance to traditional inhibitors that only block the active site.
-
Improved Safety Profile: The high specificity for the target protein has the potential to reduce off-target effects and associated toxicities.
While further in vivo studies in mammalian models are necessary to directly compare the efficacy and safety of this compound with traditional chemotherapy, the existing evidence for SF3B1-targeted therapies is highly encouraging. This compound and similar protein degraders are poised to usher in a new era of precision medicine for leukemia and other cancers, offering hope for more effective and better-tolerated treatments.
References
Unveiling Cellular Responses: A Comparative Guide to Protac-O4I2 Sensitivity
A deep dive into the differential sensitivity of cancer cell lines to the SF3B1-targeting PROTAC, Protac-O4I2, reveals a complex interplay between cellular context and therapeutic efficacy. This guide provides a comprehensive comparison of this compound's performance against other SF3B1-targeting agents, supported by experimental data and detailed protocols for researchers in drug discovery and development.
This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the Splicing Factor 3B Subunit 1 (SF3B1), a protein frequently mutated in various cancers. By hijacking the cell's own ubiquitin-proteasome system, this compound flags SF3B1 for destruction, leading to apoptosis in cancer cells. This novel approach offers a promising alternative to traditional small molecule inhibitors. However, the effectiveness of this compound is not uniform across all cancer cell types, highlighting the critical need to understand the factors governing this differential sensitivity.
Performance Comparison of this compound and Alternatives
This compound's anti-proliferative and degradation activities have been most extensively characterized in the K562 chronic myelogenous leukemia cell line, where it demonstrates potent effects that are influenced by the expression levels and mutation status of its target, SF3B1.
| Compound | Cell Line | SF3B1 Status | Anti-Proliferation IC50 (nM) | SF3B1 Degradation IC50 (µM) |
| This compound | K562 | Wild-Type (WT) | 228[1] | 0.244[1] |
| K562 | Overexpression (OE) | 63[1] | Not Reported | |
| K562 | K700E Mutant | 90[1] | Not Reported | |
| O4I2 (parental compound) | K562 | Wild-Type (WT) | >10,000[1] | Not Applicable |
| Pladienolide B | K562 | Wild-Type (WT) | 76 | Not Applicable |
| K562 | Overexpression (OE) | 134 | Not Applicable |
Table 1: Comparative efficacy of this compound and other SF3B1-targeting compounds in K562 cell lines.
Notably, K562 cells overexpressing wild-type SF3B1 exhibit increased sensitivity to this compound, with a four-fold lower IC50 for anti-proliferation compared to their wild-type counterparts. This suggests that higher target abundance may enhance PROTAC-mediated degradation. Conversely, these cells show slight resistance to the splicing inhibitor Pladienolide B. The parental compound, O4I2, from which the SF3B1-binding component of the PROTAC is derived, shows marginal anti-proliferative effects on its own, underscoring the potency gained by inducing protein degradation.
Mechanism of Action and Signaling Pathway
This compound functions by forming a ternary complex between the SF3B1 protein and the E3 ubiquitin ligase cereblon (CRBN). This proximity induces the ubiquitination of SF3B1, marking it for degradation by the proteasome. The degradation of SF3B1, a critical component of the spliceosome, disrupts pre-mRNA splicing, ultimately leading to cell cycle arrest and apoptosis.
Caption: Mechanism of this compound-induced SF3B1 degradation.
Implications of Differential Sensitivity
The varied responses of different cell lines to this compound have significant implications for its therapeutic development. The observation that PROTAC activity is dependent on the cellular context, including the expression levels of the target protein and the specific E3 ligase, suggests that a personalized medicine approach may be necessary for its clinical application.
Factors that may contribute to differential sensitivity include:
-
Target Abundance: As seen in K562 cells, higher levels of SF3B1 may lead to increased efficacy.
-
E3 Ligase Expression: this compound relies on CRBN. Cell lines with low CRBN expression may be inherently resistant.
-
Mutational Status of SF3B1: Different mutations in SF3B1 could affect its conformation and interaction with this compound.
-
Cellular Uptake and Efflux: The ability of the PROTAC to enter and remain within the cell will influence its effectiveness.
-
Competing Endogenous Substrates: The presence of other proteins that bind to CRBN could compete with the this compound-SF3B1 complex.
Understanding these factors is crucial for identifying patient populations most likely to respond to this compound and for developing strategies to overcome potential resistance.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
References
Benchmarking Protac-O4I2: A Comparative Analysis of the First-in-Class SF3B1 Degrader
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance and experimental validation of Protac-O4I2, the pioneering PROTAC targeting the splicing factor SF3B1, benchmarked against established SF3B1 inhibitors.
Introduction
Splicing factor 3B subunit 1 (SF3B1) is a critical component of the spliceosome and a frequent mutation hotspot in various cancers, including myelodysplastic syndromes (MDS) and chronic lymphocytic leukemia (CLL). Its role in aberrant splicing in malignant cells has made it an attractive target for therapeutic intervention. While small molecule inhibitors of SF3B1 have shown promise, the advent of targeted protein degradation technology offers a novel and potentially more efficacious strategy. This guide provides a detailed comparison of this compound, the first-in-class proteolysis-targeting chimera (PROTAC) designed to degrade SF3B1, with other published SF3B1-targeting agents.
This compound is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to SF3B1, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This mechanism of action is distinct from traditional inhibitors, which only block the protein's function. This guide will present a side-by-side comparison of the available data for this compound and key SF3B1 inhibitors, Pladienolide B and H3B-8800, to highlight the unique attributes of a degradation-based approach.
Performance Data Summary
The following table summarizes the key performance metrics for this compound and the SF3B1 inhibitors Pladienolide B and H3B-8800. This data is compiled from published literature to provide a quantitative basis for comparison.
| Compound | Mechanism of Action | Target | Cell Line | Key Performance Metric(s) | Reference(s) |
| This compound | SF3B1 Degrader (PROTAC) | SF3B1 | K562 | Degradation IC50: 0.244 µM (FLAG-SF3B1) Anti-proliferation IC50: - 228 nM (WT) - 63 nM (SF3B1 OE) - 90 nM (SF3B1 K700E) | [2] |
| Pladienolide B | SF3B1 Inhibitor | SF3B1 | HeLa | Anti-proliferation IC50: ~2-4 nM Downregulates SF3B1 protein levels at nanomolar concentrations. | [2][3] |
| H3B-8800 | SF3B1 Inhibitor | SF3B1 | K562 (SF3B1 K700E) | Anti-proliferation IC50: 13 nM Does not significantly alter SF3B1 protein levels. | [4] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: Mechanism of Action for this compound.
Caption: General experimental workflow for evaluation.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the primary publication for this compound and standard laboratory practices.
Western Blotting for SF3B1 Degradation
-
Cell Culture and Treatment: K562 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were seeded at a density of 5 x 10^5 cells/mL and treated with varying concentrations of this compound, Pladienolide B, H3B-8800, or DMSO as a vehicle control for the indicated time points (e.g., 24 hours).
-
Cell Lysis: After treatment, cells were harvested by centrifugation, washed with ice-cold PBS, and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: The membrane was incubated with a primary antibody against SF3B1 overnight at 4°C. A primary antibody against a loading control (e.g., GAPDH or β-actin) was also used. Subsequently, the membrane was washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software, and the SF3B1 protein levels were normalized to the loading control. The percentage of degradation was calculated relative to the vehicle-treated control.
Cell Viability Assay
-
Cell Seeding: K562 cells (wild-type, SF3B1-overexpressing, or SF3B1-K700E mutant) were seeded in 96-well plates at a density of 5,000 cells per well.
-
Compound Treatment: Cells were treated with a serial dilution of this compound, Pladienolide B, H3B-8800, or DMSO control.
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Cell viability was assessed using the Cell Counting Kit-8 (CCK8) assay according to the manufacturer's protocol. The absorbance was measured at 450 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Discussion and Conclusion
The data presented in this guide highlights the distinct pharmacological profiles of this compound as a degrader and Pladienolide B and H3B-8800 as inhibitors of SF3B1.
This compound demonstrates a clear degradation-dependent mechanism of action. Its ability to reduce SF3B1 protein levels offers a significant advantage over simple inhibition. By removing the target protein entirely, PROTACs can overcome resistance mechanisms that may arise from target overexpression and can impact both the enzymatic and scaffolding functions of the protein. The anti-proliferation data shows that this compound is particularly effective in cells overexpressing SF3B1, a common feature in certain cancers.
Pladienolide B is a potent inhibitor of SF3B1's function and also appears to induce the downregulation of SF3B1 protein levels, although the mechanism for this reduction may differ from the direct, E3 ligase-mediated degradation induced by a PROTAC. Its high potency in anti-proliferation assays makes it a valuable tool compound and a benchmark for SF3B1-targeted therapies.
H3B-8800 acts as a specific inhibitor of SF3B1's splicing activity without causing a significant decrease in the overall protein level. Its preferential lethality in spliceosome-mutant cells underscores the therapeutic potential of targeting the altered function of SF3B1 in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Inhibition of SF3B1 improves the immune microenvironment through pyroptosis and synergizes with αPDL1 in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Protac-O4I2
For researchers, scientists, and professionals in drug development, the responsible management of novel chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed operational and disposal plan for Protac-O4I2, a proteolysis-targeting chimera (PROTAC) that induces the degradation of the splicing factor 3B1 (SF3B1) and triggers cellular apoptosis.[1][2][3][4] Given its biological activity, this compound must be handled as a potentially hazardous substance.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following procedures are based on general best practices for the handling and disposal of potent, biologically active research chemicals and other PROTAC compounds.[5] It is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
Immediate Safety and Handling Precautions
Due to its mechanism of action, which involves hijacking the cell's natural protein disposal system, this compound should be handled with care in a controlled laboratory setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is a common choice), safety glasses or goggles, and a lab coat when handling this compound in either solid or solution form.
-
Engineering Controls: To prevent inhalation of dust or aerosols, all weighing and preparation of solutions should be conducted within a certified chemical fume hood.
-
Spill Management: In the event of a spill, isolate the area. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or scoop the material to avoid generating dust. All cleanup materials must be collected in a sealed container and disposed of as hazardous waste.
Summary of Compound Handling and Disposal Data
The following table summarizes key information for the safe management of this compound.
| Parameter | Guideline and Information | Source/Rationale |
| Chemical Name | This compound | MedChemExpress, TargetMol |
| CAS Number | 2785323-62-6 | MedChemExpress |
| Molecular Formula | C53H56N8O11 | (Based on available structures) |
| Primary Hazard | Biologically active; induces apoptosis. Potential unknown toxicity. | General principles for novel, potent compounds. |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses/goggles, lab coat. | Best practices for hazardous chemicals. |
| Primary Disposal Method | High-temperature incineration via a licensed hazardous waste facility. | Standard for potent and cytotoxic chemical waste. |
| Waste Classification | Hazardous Chemical Waste. | Precautionary principle for biologically active agents. |
| Storage (Compound) | Store at -20°C for long-term stability. | Supplier recommendation. |
| Storage (Waste) | Designated, labeled, and sealed containers in a satellite accumulation area. | Standard laboratory waste management protocols. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and any contaminated materials must comply with all local, state, and federal regulations for hazardous waste.
-
Waste Segregation: All materials that have come into contact with this compound are considered hazardous waste and must be segregated from general lab trash.
-
Solid Waste: This includes contaminated consumables such as pipette tips, tubes, vials, gloves, and bench paper. Collect these items in a clearly labeled, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: This includes unused solutions, cell culture media containing the compound, and solvents used for rinsing glassware. Collect liquid waste in a dedicated, sealed, and shatter-resistant container. Do not dispose of liquid waste down the drain.
-
-
Waste Container Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An indication of the primary hazards (e.g., "Biologically Active," "Cytotoxic")
-
The approximate concentration and volume
-
The date the waste was first added to the container
-
-
Waste Storage: Store sealed and labeled waste containers in a designated satellite accumulation area within your laboratory. This area should be secure, away from general lab traffic, and designed to contain any potential leaks.
-
Decontamination: Thoroughly decontaminate all non-disposable equipment and surfaces that have come into contact with this compound. Use an appropriate solvent (e.g., ethanol or acetone) followed by a standard laboratory cleaning procedure. All cleaning materials (wipes, etc.) must be disposed of as solid hazardous waste.
-
Final Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste contractor. Ensure all institutional procedures for waste manifest and handoff are followed. The required method of disposal is high-temperature incineration.
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of this compound waste, from generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Protac-O4I2
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of Protac-O4I2, a research-grade proteolysis-targeting chimera (PROTAC). Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of experimental outcomes. This compound is a bifunctional molecule designed to induce the degradation of the Splicing Factor 3b Subunit 1 (SF3B1) by recruiting it to the Cereblon (CRBN) E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action results in the induction of apoptosis in targeted cells.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE)
A comprehensive assessment of potential hazards indicates that the following minimum PPE is required when handling this compound in either solid or solution form[1][2][3]:
-
Hand Protection : Double-gloving with nitrile gloves is required.[1][2] Gloves must be changed immediately upon any sign of contamination.
-
Eye Protection : ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. When there is a risk of splashing, chemical splash goggles and a full-face shield must be worn.
-
Body Protection : A flame-resistant lab coat must be worn and kept fully fastened.
-
Respiratory Protection : All handling of the solid compound or preparation of stock solutions should be performed in a certified chemical fume hood to prevent inhalation of airborne particles. If there is a risk of aerosol generation outside of a fume hood, a properly fitted respirator (e.g., N95 or higher) is necessary.
Operational Plans
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound.
| Storage Condition | Duration |
| Solid Powder | |
| -20°C | 3 years |
| 4°C | 2 years |
| In Solvent | |
| -80°C | 6 months |
| -20°C | 1 month |
Data sourced from supplier information.
Preparation of Stock Solutions
Due to the potential hazards of the solid compound, stock solutions should be prepared in a chemical fume hood.
-
Solvent Selection : this compound is soluble in DMSO.
-
Procedure :
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Using appropriate PPE, weigh the required amount of the compound.
-
Add the desired volume of DMSO to the vial to achieve the target concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex until the solid is completely dissolved. Ultrasonic treatment may be necessary for complete dissolution.
-
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste. Disposal procedures must comply with all local, state, and federal regulations.
-
Waste Segregation :
-
Solid Waste : All contaminated consumables, including pipette tips, tubes, gloves, and bench paper, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless deemed compatible by your institution's Environmental Health and Safety (EHS) office.
-
-
Labeling : All waste containers must be labeled with the full chemical name ("this compound") and the appropriate hazard warnings.
-
Pickup and Disposal : Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not dispose of any this compound waste down the drain or in the general trash.
-
Decontamination : All surfaces and equipment that have come into contact with this compound should be decontaminated with an appropriate solvent (e.g., 70% ethanol) and the cleaning materials disposed of as solid hazardous waste.
Experimental Protocols
Protocol 1: Assessment of SF3B1 Degradation by Western Blot
This protocol details the steps to evaluate the dose-dependent degradation of the target protein SF3B1 in a selected cell line (e.g., K562) following treatment with this compound.
Materials:
-
K562 cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SF3B1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding : Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Cell Treatment :
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 250, 500 nM).
-
Treat the cells with the different concentrations of this compound. Include a vehicle control (DMSO only).
-
For a control to confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Cell Lysis :
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification :
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE :
-
Normalize the protein concentration for all samples and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
-
Western Blotting :
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SF3B1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection :
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane for a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Protocol 2: Analysis of Apoptosis Induction by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify the induction of apoptosis following treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment : Seed and treat cells with various concentrations of this compound as described in Protocol 1, step 1 and 2. Incubate for a suitable duration to induce apoptosis (e.g., 48 hours).
-
Cell Harvesting :
-
Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining :
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis :
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use unstained, single-stained (Annexin V only and PI only) controls to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Visualizations
Mechanism of Action of this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
